2-Methoxypyrimidine-4-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-methoxypyrimidine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWESBRAYQPCROD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60438108 | |
| Record name | 2-methoxypyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164738-44-7 | |
| Record name | 2-methoxypyrimidine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60438108 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methoxypyrimidine-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde
This technical guide provides a comprehensive overview of the core properties of this compound, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. The document details its physicochemical properties, spectroscopic data, a potential synthetic route with experimental protocols, and discusses its prospective biological significance.
Physicochemical Properties
This compound is a substituted pyrimidine, a class of compounds integral to various biological molecules. The presence of a methoxy group and a reactive carbaldehyde (aldehyde) group makes it a versatile intermediate for the synthesis of more complex molecular architectures.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [1] |
| Molecular Weight | 138.12 g/mol | [1][2] |
| CAS Number | 164738-44-7 | [1] |
| Appearance | Solid (Predicted) | N/A |
| Purity | ≥98% | [2] |
| Storage Conditions | 2-8°C, under inert gas atmosphere | [2] |
Spectroscopic Data
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | - Aldehydic proton (CHO) singlet: ~9.8-10.2 ppm. - Pyrimidine ring protons: Doublets or singlets between ~8.0-9.0 ppm. - Methoxy group (OCH₃) singlet: ~4.0-4.2 ppm. |
| ¹³C NMR | - Aldehyde carbonyl carbon (CHO): ~185-195 ppm. - Pyrimidine ring carbons: ~110-170 ppm. - Methoxy carbon (OCH₃): ~55-60 ppm. |
| IR Spectroscopy | - C=O stretch (aldehyde): ~1690-1715 cm⁻¹. - C-H stretch (aldehyde): Two weak bands at ~2720 and ~2820 cm⁻¹. - C=N and C=C stretches (pyrimidine ring): ~1500-1600 cm⁻¹. - C-O stretch (methoxy): ~1000-1300 cm⁻¹. |
| Mass Spectrometry (EI-MS) | - Molecular ion peak [M]⁺ at m/z = 138.[5] - Fragmentation patterns showing loss of -CHO (m/z = 109) and -OCH₃ (m/z = 107).[6] |
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through several synthetic strategies. A plausible and effective method involves the formylation of a 2-methoxypyrimidine precursor. The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic systems and serves as a reliable protocol.[3][7]
3.1. Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The synthesis involves the reaction of 2-methoxypyrimidine with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
Caption: Proposed Vilsmeier-Haack synthesis of this compound.
3.2. Detailed Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction
This protocol is adapted from established procedures for the formylation of related heterocyclic compounds.[7]
Materials:
-
2-Methoxypyrimidine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, three-necked
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle with temperature control
Workflow Diagram:
Caption: Experimental workflow for the synthesis and purification of the target compound.
Procedure:
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous DMF (3 equivalents) to 0°C using an ice bath. Slowly add POCl₃ (1.5 equivalents) dropwise while maintaining the temperature below 5°C. Stir the mixture for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve 2-methoxypyrimidine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60°C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extraction: Extract the aqueous mixture with DCM (3 x volume). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to yield pure this compound.
3.3. Spectroscopic Analysis Protocol
Sample Preparation (NMR):
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[4]
Instrumentation and Acquisition (NMR):
-
Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Acquire spectra using a standard pulse sequence with a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire spectra using a proton-decoupled pulse sequence with a longer relaxation delay (2-5 seconds).[4]
Sample Preparation and Data Acquisition (IR):
-
For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) with the neat solid can be used.
-
Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically in the range of 4000-400 cm⁻¹.[4]
Biological Activity and Potential Applications
The pyrimidine nucleus is a cornerstone of many biologically active molecules, including nucleic acids (cytosine, thymine, uracil) and various synthetic drugs.[8][9] Derivatives of pyrimidine are known to exhibit a wide range of pharmacological activities, including:
The presence of the methoxy and aldehyde functionalities on the pyrimidine ring of this compound provides reactive sites for further chemical modifications. This makes it a valuable building block for generating libraries of novel compounds for drug discovery screening. For instance, the aldehyde group can readily undergo reactions like Knoevenagel condensation, Wittig reactions, and Schiff base formation to create diverse molecular scaffolds.[13]
While specific signaling pathways directly modulated by this compound are not yet elucidated in the literature, its structural similarity to other biologically active pyrimidines suggests it could be a valuable lead compound in various therapeutic areas.[8][12] The de novo pyrimidine synthesis pathway is a fundamental biological process essential for DNA and RNA synthesis, and compounds that interact with enzymes in this pathway can have significant therapeutic effects.[14][15][16] Further research is warranted to explore the biological profile of this compound.
References
- 1. 2-METHOXY-PYRIMIDINE-5-CARBALDEHYDE CAS#: 90905-32-1 [m.chemicalbook.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. lehigh.edu [lehigh.edu]
- 6. 2-Methoxypyrimidine | C5H6N2O | CID 136730 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 11. researchgate.net [researchgate.net]
- 12. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. davuniversity.org [davuniversity.org]
- 15. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 16. microbenotes.com [microbenotes.com]
In-depth Technical Guide: 2-Methoxypyrimidine-4-carbaldehyde (CAS: 164738-44-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyrimidine-4-carbaldehyde is a substituted pyrimidine derivative with the CAS number 164738-44-7. The pyrimidine scaffold is a fundamental heterocyclic motif present in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[1][2] Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] The presence of a methoxy group and a reactive carbaldehyde function on the pyrimidine ring makes this compound a potentially valuable building block in medicinal chemistry for the synthesis of more complex and biologically active molecules. This guide provides a summary of the available technical data and outlines potential synthetic and experimental approaches based on related compounds.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. This data is primarily sourced from chemical supplier catalogs and computational predictions, as detailed experimental characterization is not extensively available in peer-reviewed literature.
| Property | Value | Source |
| CAS Number | 164738-44-7 | [5][6] |
| Molecular Formula | C₆H₆N₂O₂ | [5] |
| Molecular Weight | 138.12 g/mol | [5] |
| Purity | Typically ≥98% | [5] |
| Appearance | Solid or liquid | [7] |
| Storage Conditions | 2-8°C under an inert gas atmosphere | [5] |
Synthesis and Experimental Protocols
An alternative strategy could involve the modification of a pre-functionalized pyrimidine ring. For example, the oxidation of a corresponding alcohol or the reduction of a carboxylic acid derivative at the 4-position of the 2-methoxypyrimidine core could yield the desired aldehyde.
Below is a generalized, hypothetical workflow for the synthesis of a substituted pyrimidine carbaldehyde, which could be adapted for this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Drug Discovery and Development
While specific applications for this compound are not extensively documented, its structural features suggest its utility as a versatile intermediate in the synthesis of pharmaceutical agents. The aldehyde group serves as a reactive handle for a variety of chemical transformations, allowing for the construction of more complex molecular architectures.
Pyrimidine-based compounds are key components in a multitude of approved drugs and clinical candidates.[1] They are known to interact with a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[3] For instance, pyrimidine derivatives have been investigated as:
-
Kinase Inhibitors: The pyrimidine core can serve as a scaffold for designing inhibitors of various protein kinases, which are crucial targets in oncology.
-
Antimicrobial Agents: The structural resemblance to nucleobases allows for the design of pyrimidine analogs that can interfere with microbial DNA/RNA synthesis or other essential cellular processes.
-
CNS Agents: Certain pyrimidine derivatives have shown activity as modulators of central nervous system targets.[1]
The potential of this compound lies in its ability to be elaborated into a diverse library of compounds for screening against various biological targets. The general workflow for such a drug discovery process is outlined below.
Caption: General workflow for drug discovery utilizing this compound.
Potential Signaling Pathway Interactions
Given the lack of specific biological data for this compound, its interaction with signaling pathways can only be inferred from the activities of other pyrimidine-containing molecules. For example, a recently synthesized series of pyrimidine derivatives were found to promote osteogenesis by activating the BMP2/SMAD1 signaling pathway.[9] This highlights the potential for novel pyrimidine-based compounds to modulate key cellular signaling cascades.
Should this compound be utilized to synthesize kinase inhibitors, a potential mechanism of action could involve the disruption of a cancer-related signaling pathway, as depicted in the conceptual diagram below.
Caption: Conceptual diagram of a pyrimidine-based kinase inhibitor modulating a signaling pathway.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of novel, biologically active compounds. While detailed experimental data for this specific molecule is scarce, the well-established importance of the pyrimidine scaffold in medicinal chemistry suggests that it could be a valuable starting material for drug discovery programs. Further research is warranted to fully characterize this compound and explore its synthetic utility and potential pharmacological applications.
References
- 1. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound – Biotuva Life Sciences [biotuva.com]
- 6. This compound | CAS: 164738-44-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 7. This compound 164738-44-7, CasNo.164738-44-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential applications of 2-Methoxypyrimidine-4-carbaldehyde. This heterocyclic compound is a valuable building block in medicinal chemistry and drug discovery due to the versatile reactivity of its pyrimidine core and aldehyde functional group.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyrimidine with a methoxy group at the 2-position and a carbaldehyde (formyl) group at the 4-position. The presence of these functional groups on the electron-deficient pyrimidine ring dictates its chemical reactivity and potential for further synthetic modifications.
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | --INVALID-LINK-- |
| Molecular Weight | 138.12 g/mol | --INVALID-LINK-- |
| SMILES | COC1=NC=CC(=N1)C=O | --INVALID-LINK-- |
| InChI | InChI=1S/C6H6N2O2/c1-10-6-7-3-2-5(4-9)8-6/h2-4H,1H3 | --INVALID-LINK-- |
| InChIKey | TWESBRAYQPCROD-UHFFFAOYSA-N | --INVALID-LINK-- |
| CAS Number | 164738-44-7 | --INVALID-LINK-- |
| Predicted XlogP | 0.3 | --INVALID-LINK-- |
| Appearance | Solid or liquid | --INVALID-LINK-- |
Synthesis and Experimental Protocols
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below. This workflow is based on established synthetic methodologies for similar pyrimidine and quinoline derivatives.[2]
Experimental Protocol: Oxidation of (2-Methoxypyrimidin-4-yl)methanol
This protocol is a generalized procedure and may require optimization.
Materials:
-
(2-Methoxypyrimidin-4-yl)methanol
-
Activated Manganese Dioxide (MnO₂)
-
Dichloromethane (DCM), anhydrous
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography elution
Procedure:
-
In a round-bottom flask, dissolve (2-Methoxypyrimidin-4-yl)methanol (1 equivalent) in anhydrous dichloromethane.
-
Add activated manganese dioxide (5-10 equivalents) to the solution.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate).
-
Upon completion of the reaction (disappearance of the starting material), filter the reaction mixture through a pad of celite to remove the manganese dioxide. Wash the celite pad with dichloromethane.
-
Combine the filtrate and washings and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.
Spectroscopic Characterization
Experimental spectroscopic data for this compound is not widely published. The following are predicted spectral characteristics based on the analysis of similar compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Chemical Shifts / Peaks |
| ¹H NMR | δ 9.9-10.1 (s, 1H, -CHO), 8.8-9.0 (d, 1H, pyrimidine H-6), 7.4-7.6 (d, 1H, pyrimidine H-5), 4.0-4.2 (s, 3H, -OCH₃) |
| ¹³C NMR | δ 190-195 (C=O), 165-170 (C-2), 160-165 (C-4), 155-160 (C-6), 115-120 (C-5), 55-60 (-OCH₃) |
| FT-IR (cm⁻¹) | ~2820, ~2720 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600-1400 (C=C and C=N stretching of pyrimidine ring), ~1250 (C-O stretch of methoxy) |
| Mass Spec (EI) | Predicted M⁺ at m/z 138. Fragmentation is expected to involve the loss of CO (m/z 110) and OCH₃ (m/z 107). A study on protonated 2-methoxypyrimidine derivatives suggests that fragmentation pathways are significantly influenced by the 2-methoxy group.[3] |
Reactivity and Potential Applications
The chemical reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the pyrimidine ring's susceptibility to nucleophilic substitution.
Reactivity Profile
-
Aldehyde Reactions: The carbaldehyde group can undergo a variety of classical aldehyde reactions, including:
-
Condensation Reactions: With active methylene compounds (e.g., Knoevenagel condensation) or with amines to form Schiff bases.
-
Wittig Reaction: To form alkenes.
-
Reduction: To the corresponding alcohol, (2-Methoxypyrimidin-4-yl)methanol.
-
Oxidation: To the corresponding carboxylic acid, 2-Methoxypyrimidine-4-carboxylic acid.
-
-
Nucleophilic Aromatic Substitution (SNAr): The pyrimidine ring is electron-deficient and can undergo nucleophilic aromatic substitution, although the electron-donating methoxy group may slightly reduce its reactivity compared to halogenated pyrimidines. The methoxy group itself could potentially be displaced by strong nucleophiles under harsh conditions.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Investigation of fragmentation pathways of protonated 2-methoxypyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Synthesis of 2-Methoxypyrimidine-4-carbaldehyde
This technical guide provides a comprehensive exploration of a potential synthetic pathway for 2-methoxypyrimidine-4-carbaldehyde, a valuable building block in medicinal chemistry and drug discovery. The proposed synthesis is designed for researchers, scientists, and professionals in drug development, offering detailed methodologies and insights into the key chemical transformations involved.
Overview of the Synthetic Strategy
The synthesis of this compound can be approached through a multi-step sequence starting from a readily available pyrimidine precursor. The core strategy involves the construction of a di-substituted pyrimidine ring, followed by selective functionalization to introduce the desired methoxy and carbaldehyde groups. A key challenge in this synthesis is controlling the regioselectivity of the substitution reactions on the pyrimidine core.
The proposed pathway commences with the formation of a dichloropyrimidine carbaldehyde intermediate, followed by a selective nucleophilic aromatic substitution (SNAr) to introduce the methoxy group, and a subsequent dechlorination step.
Proposed Synthetic Pathway
The logical flow of the proposed synthesis is depicted in the workflow diagram below.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2,4-dichloropyrimidine-4-carbaldehyde (Intermediate C)
This initial step involves the conversion of a dihydroxypyrimidine precursor to a dichlorinated intermediate. This is a common transformation in pyrimidine chemistry, typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃). While the direct synthesis of 2,4-dihydroxypyrimidine-4-carbaldehyde is not well-documented, a similar procedure for the 5-carbaldehyde isomer is known, starting from uracil.[1] A plausible adaptation for the 4-carbaldehyde isomer is presented below.
Reaction:
2,4-dihydroxypyrimidine-4-carbaldehyde is reacted with phosphorus oxychloride to yield 2,4-dichloropyrimidine-4-carbaldehyde.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,4-dihydroxypyrimidine-4-carbaldehyde (1 equivalent) in phosphorus oxychloride (5-10 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2,4-dichloropyrimidine-4-carbaldehyde.
-
Purify the crude product by column chromatography on silica gel.
| Reagent/Solvent | Molar Ratio/Volume | Notes |
| 2,4-dihydroxypyrimidine-4-carbaldehyde | 1 eq | Starting material |
| Phosphorus oxychloride (POCl₃) | 5-10 eq | Reagent and solvent |
| N,N-dimethylformamide (DMF) | Catalytic | Catalyst |
| Ethyl Acetate / Dichloromethane | - | Extraction Solvent |
| Sodium Bicarbonate (sat. aq.) | - | Neutralization |
| Anhydrous Sodium Sulfate | - | Drying agent |
Table 1: Reagents and conditions for the synthesis of 2,4-dichloropyrimidine-4-carbaldehyde.
Step 2: Selective Methoxylation of 2,4-dichloropyrimidine-4-carbaldehyde (Intermediate E)
This step is the most critical in the proposed pathway and relies on achieving regioselective nucleophilic aromatic substitution of one of the chlorine atoms with a methoxy group. In general, nucleophilic substitution on 2,4-dichloropyrimidines preferentially occurs at the C4 position. However, the electronic nature of the substituent at other positions can influence this selectivity. The electron-withdrawing nature of the carbaldehyde group at C4 may influence the reactivity at C2. For the purpose of this guide, we will proceed with the assumption of a possible selective reaction at C2, which may require optimization.
Reaction:
2,4-dichloropyrimidine-4-carbaldehyde is reacted with sodium methoxide to yield 2-methoxy-4-chloropyrimidine-4-carbaldehyde.
Protocol:
-
Dissolve 2,4-dichloropyrimidine-4-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sodium methoxide (1.1 equivalents) in methanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate 2-methoxy-4-chloropyrimidine-4-carbaldehyde.
| Reagent/Solvent | Molar Ratio/Volume | Notes |
| 2,4-dichloropyrimidine-4-carbaldehyde | 1 eq | Starting material |
| Sodium Methoxide (NaOMe) | 1.1 eq | Nucleophile |
| Anhydrous Methanol (MeOH) | - | Solvent |
| Ethyl Acetate | - | Extraction Solvent |
| Brine | - | Washing |
| Anhydrous Sodium Sulfate | - | Drying agent |
Table 2: Reagents and conditions for the selective methoxylation.
Step 3: Dechlorination of 2-methoxy-4-chloropyrimidine-4-carbaldehyde (Final Product G)
The final step in the synthesis is the removal of the remaining chlorine atom at the C4 position. This can be achieved through catalytic hydrogenation.
Reaction:
2-methoxy-4-chloropyrimidine-4-carbaldehyde is reduced to this compound using hydrogen gas in the presence of a palladium catalyst.
Protocol:
-
Dissolve 2-methoxy-4-chloropyrimidine-4-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Add a catalytic amount of palladium on activated carbon (10% Pd/C, 5-10 mol%).
-
Add a base, such as triethylamine or sodium acetate (1.2 equivalents), to neutralize the HCl formed during the reaction.
-
Seal the vessel and purge with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (1-3 atm) at room temperature for 4-8 hours. Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by column chromatography or recrystallization.
| Reagent/Solvent | Molar Ratio/Volume | Notes |
| 2-methoxy-4-chloropyrimidine-4-carbaldehyde | 1 eq | Starting material |
| 10% Palladium on Carbon (Pd/C) | 5-10 mol% | Catalyst |
| Hydrogen Gas (H₂) | 1-3 atm | Reducing agent |
| Triethylamine / Sodium Acetate | 1.2 eq | Base |
| Ethanol / Ethyl Acetate | - | Solvent |
Table 3: Reagents and conditions for the dechlorination step.
Alternative Pathway Considerations
An alternative approach to consider involves the protection of the carbaldehyde group as a more stable acetal, such as a dimethoxymethyl group, prior to the chlorination and methoxylation steps. This could prevent potential side reactions involving the aldehyde functionality. The deprotection of the acetal would then be the final step. A known procedure for the deprotection of a dimethoxymethyl group on a pyrimidine ring involves treatment with hydrobromic acid in water.[2]
Figure 2: Alternative pathway with a protection/deprotection strategy.
Conclusion
This technical guide outlines a plausible and detailed synthetic pathway for this compound. While the presented route is based on established chemical principles and analogous reactions, it is important to note that the regioselectivity of the methoxylation step may require careful optimization. The provided protocols serve as a strong foundation for researchers to develop a robust and efficient synthesis of this important heterocyclic building block. Further experimental validation is recommended to confirm the yields and purity of the intermediates and the final product.
References
An In-depth Technical Guide to 2-Methoxypyrimidine-4-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Methoxypyrimidine-4-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug development. Its unique molecular architecture, featuring a reactive aldehyde group appended to a methoxy-substituted pyrimidine core, renders it a versatile precursor for the synthesis of a diverse array of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and spectral characterization of this compound. Furthermore, it delves into detailed experimental protocols for its preparation and explores its application in the development of therapeutic agents, highlighting its role in modulating key signaling pathways. This document serves as an essential resource for researchers and scientists engaged in the design and synthesis of novel pyrimidine-based pharmaceuticals.
Introduction
Pyrimidine aldehydes are a class of organic compounds that have garnered significant attention in the field of medicinal chemistry due to their utility as versatile synthetic intermediates.[1] The inherent reactivity of the aldehyde functional group allows for a wide range of chemical transformations, including condensation reactions, reductive aminations, and the formation of various heterocyclic systems.[1][2] When incorporated into the pyrimidine scaffold, a privileged structure in numerous therapeutic agents, these aldehydes become powerful tools for the construction of complex molecules with diverse pharmacological profiles.[3][4][5]
This compound (CAS No. 164738-44-7) is a notable member of this class of compounds.[6][7][8][9] The presence of a methoxy group at the 2-position of the pyrimidine ring influences the electronic properties of the molecule, potentially enhancing its biological activity and metabolic stability. This guide will explore the synthesis, characterization, and potential applications of this important chemical entity.
Physicochemical and Spectral Data
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, characterization, and use in synthetic protocols.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 164738-44-7 | [7][8] |
| Molecular Formula | C₆H₆N₂O₂ | [7] |
| Molecular Weight | 138.12 g/mol | [7] |
| Appearance | Solid or liquid | [8] |
| Purity | ≥ 95-98% | [7][8] |
| Storage | 2-8 °C under inert atmosphere | [7] |
Spectroscopic analysis is fundamental for the unambiguous identification and characterization of this compound. Table 2 provides a summary of expected and reported spectral data.
Table 2: Spectral Data for this compound
| Technique | Expected/Reported Data | Reference |
| ¹H NMR | Aldehydic proton (CHO) at ~9.8-10.0 ppm; Methoxy protons (OCH₃) at ~3.9-4.1 ppm; Pyrimidine ring protons with characteristic shifts and coupling. | [10][11] |
| ¹³C NMR | Carbonyl carbon (C=O) at ~190 ppm; Methoxy carbon (OCH₃) at ~55 ppm; Pyrimidine ring carbons at characteristic chemical shifts. | [12] |
| Mass Spectrometry | Molecular ion peak [M]+ at m/z = 138.04 | [13] |
| Infrared (IR) | Carbonyl (C=O) stretching band around 1700 cm⁻¹. | [14] |
Synthesis of this compound
Route 1: Oxidation of 4-Methyl-2-methoxypyrimidine
A common and effective method for the synthesis of aryl aldehydes is the oxidation of a corresponding methyl-substituted precursor.[16][17] The Riley oxidation, utilizing selenium dioxide (SeO₂), is a well-established protocol for this transformation.[15]
Caption: Synthetic route via oxidation of 4-methyl-2-methoxypyrimidine.
Experimental Protocol: Oxidation with Selenium Dioxide
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-methoxypyrimidine (1.0 equivalent) in a suitable solvent such as dioxane.
-
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Filter off the black selenium precipitate through a pad of celite.
-
Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield this compound.
Route 2: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine
The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][18][19][20] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[2][10]
Caption: Vilsmeier-Haack formylation of 2-methoxypyrimidine.
Experimental Protocol: Vilsmeier-Haack Reaction
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0°C. Slowly add phosphorus oxychloride (1.5 to 3.0 equivalents) dropwise, maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.
-
Reactant Addition: Dissolve 2-methoxypyrimidine (1.0 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and then heat to 60-80°C for 2-8 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a pH of 7-8.
-
Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Signaling Pathways
Pyrimidine derivatives are integral to the development of a wide range of therapeutic agents, exhibiting activities such as anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] this compound serves as a key starting material for the synthesis of novel compounds that can modulate various biological pathways. For instance, derivatives of pyrimidine aldehydes have been investigated as cytokine synthesis inhibitors, which are crucial in managing inflammatory diseases.[1]
The general workflow for the derivatization of this compound to generate a library of compounds for biological screening is depicted below.
Caption: General workflow for drug discovery using this compound.
Many pyrimidine-based compounds exert their therapeutic effects by interfering with intracellular signaling cascades. For example, in the context of cancer, they may inhibit protein kinases that are critical for tumor growth and proliferation. A generalized signaling pathway that can be targeted by pyrimidine derivatives is illustrated below.
Caption: Generalized signaling pathway targeted by pyrimidine-based inhibitors.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. This guide has provided a detailed overview of its synthesis, physicochemical properties, and spectral characterization. The experimental protocols outlined herein offer practical guidance for its preparation in a laboratory setting. The potential for this compound to serve as a scaffold for the development of novel therapeutic agents that modulate key signaling pathways underscores its importance in modern drug discovery. Further exploration of the chemical space accessible from this compound is warranted and holds promise for the identification of new and effective drug candidates.
References
- 1. nbinno.com [nbinno.com]
- 2. jk-sci.com [jk-sci.com]
- 3. This compound | CAS: 164738-44-7 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 4. Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. echemhub.com [echemhub.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. This compound 164738-44-7, CasNo.164738-44-7 Hunan Russell Chemicals Technology Co.,Ltd China (Mainland) [russell.lookchem.com]
- 9. 2abiotech.net [2abiotech.net]
- 10. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction | MDPI [mdpi.com]
- 11. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686) [hmdb.ca]
- 12. rsc.org [rsc.org]
- 13. Comparing and combining NMR spectroscopy and mass spectrometry in metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Oxidation of 4-Methylpyridine on Vanadium-Based Catalysts Modified with Titanium and Manganese [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 19. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 20. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to the Fundamental Reactivity of 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental reactivity of 2-methoxypyrimidine-4-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. This document details its synthesis, physicochemical properties, and core chemical reactions, supported by experimental protocols and spectroscopic data to facilitate its application in research and drug development.
Physicochemical Properties
This compound is a substituted pyrimidine featuring a methoxy group at the 2-position and a carbaldehyde (aldehyde) group at the 4-position. These functional groups significantly influence the molecule's reactivity and physical characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₆N₂O₂ | PubChem[1] |
| Molecular Weight | 138.12 g/mol | PubChem[1] |
| SMILES | COC1=NC=CC(=N1)C=O | PubChem[1] |
| InChIKey | TWESBRAYQPCROD-UHFFFAOYSA-N | PubChem[1] |
| Purity | 98% (typical) | Biotuva Life Sciences[2] |
| Storage Condition | 2-8 °C under inert gas | Biotuva Life Sciences[2] |
Synthesis of this compound
Proposed Synthetic Pathway: Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to formylate an activated substrate.
Caption: Proposed Vilsmeier-Haack synthesis of this compound.
General Experimental Protocol for Vilsmeier-Haack Formylation
This protocol is a generalized procedure and may require optimization for the specific substrate.
Materials:
-
2-Methoxypyrimidine
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM, anhydrous)
-
Sodium acetate
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-methoxypyrimidine in anhydrous DMF, slowly add POCl₃ at 0 °C under an inert atmosphere.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-80 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture in an ice bath and carefully pour it into a stirred solution of sodium acetate in water.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectroscopic Characterization
While experimental spectra for this compound are not widely published, the expected spectral data can be predicted based on its structure and comparison with analogous compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | Aldehyde proton (CHO): ~9.9-10.1 ppm (singlet)Pyrimidine ring protons: ~8.5-9.0 ppm (doublets)Methoxy protons (OCH₃): ~4.0-4.2 ppm (singlet) |
| ¹³C NMR | Carbonyl carbon (C=O): ~190-195 ppmPyrimidine ring carbons: ~110-170 ppmMethoxy carbon (OCH₃): ~55-60 ppm |
| IR (cm⁻¹) | C=O stretch (aldehyde): ~1700-1720 (strong)C-H stretch (aldehyde): ~2820 and ~2720 (weak)Aromatic C=C and C=N stretch: ~1600-1450C-O stretch (methoxy): ~1250-1050 |
| Mass Spectrometry | [M+H]⁺: m/z 139.0502 |
Fundamental Reactivity
The reactivity of this compound is primarily dictated by the electrophilic nature of the aldehyde group and the pyrimidine ring, which is susceptible to nucleophilic attack, and the influence of the electron-donating methoxy group.
Reactions of the Aldehyde Group
The aldehyde functional group is a versatile handle for a variety of chemical transformations.
The Wittig reaction allows for the conversion of the aldehyde to an alkene.
Caption: Wittig reaction of this compound.
Experimental Protocol: Wittig Reaction
Materials:
-
This compound
-
(Triphenylphosphoranylidene)acetonitrile (or other suitable Wittig reagent)
-
Tetrahydrofuran (THF, anhydrous)
Procedure:
-
To a solution of this compound in anhydrous THF, add the Wittig reagent.
-
Stir the reaction mixture at room temperature under an inert atmosphere.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This reaction is used to form a new carbon-carbon double bond by reacting the aldehyde with an active methylene compound.
Caption: Knoevenagel condensation of this compound.
Experimental Protocol: Knoevenagel Condensation
Materials:
-
This compound
-
Malononitrile (or other active methylene compound)
-
Ethanol
-
Piperidine (catalyst)
Procedure:
-
In a round-bottom flask, dissolve this compound and the active methylene compound in ethanol.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature to allow the product to precipitate.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
The reaction with primary amines yields imines, also known as Schiff bases, which are important intermediates and possess biological activities.
Caption: Schiff base formation from this compound.
Experimental Protocol: Schiff Base Formation
Materials:
-
This compound
-
Primary amine (e.g., aniline)
-
Ethanol
-
Glacial acetic acid (catalyst)
Procedure:
-
Dissolve this compound and the primary amine in ethanol.
-
Add a few drops of glacial acetic acid.
-
Heat the mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
The aldehyde can be reduced to the corresponding primary alcohol using a suitable reducing agent.
Caption: Reduction of this compound to the corresponding alcohol.
Experimental Protocol: Reduction of Aldehyde
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
Procedure:
-
Dissolve this compound in methanol and cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, carefully add water to quench the excess NaBH₄.
-
Remove the methanol under reduced pressure and extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers and concentrate to obtain the alcohol.
The aldehyde can be oxidized to the corresponding carboxylic acid.
Caption: Oxidation of this compound to the carboxylic acid.
Experimental Protocol: Oxidation of Aldehyde
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium hydroxide
-
Sodium bisulfite
-
Hydrochloric acid
Procedure:
-
Dissolve this compound in a dilute aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water, maintaining the temperature below 30 °C.
-
Stir the mixture until the purple color disappears.
-
Filter the mixture to remove manganese dioxide.
-
Decolorize the filtrate with a small amount of sodium bisulfite.
-
Acidify the solution with hydrochloric acid to precipitate the carboxylic acid.
-
Collect the product by filtration and recrystallize if necessary.
Reactions of the Pyrimidine Ring
The pyrimidine ring, being electron-deficient, is susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions activated by the electron-withdrawing aldehyde group and the nitrogen atoms. The 2-methoxy group can also potentially be displaced by strong nucleophiles under harsh conditions, although it is generally more stable than a halogen substituent.
Applications in Drug Development
Pyrimidine derivatives are a cornerstone in medicinal chemistry, with numerous compounds exhibiting a wide range of biological activities. The presence of the aldehyde group in this compound makes it a valuable scaffold for the synthesis of diverse libraries of compounds for screening in drug discovery programs. The derivatives can be tested for various therapeutic applications, including but not limited to, anticancer, antimicrobial, and anti-inflammatory activities.
Caption: Workflow for the use of this compound in drug discovery.
Conclusion
This compound is a versatile heterocyclic building block with significant potential in organic synthesis and medicinal chemistry. Its fundamental reactivity, centered around the aldehyde functionality and the pyrimidine core, allows for the generation of a wide array of derivatives. This guide provides the foundational knowledge, including synthetic strategies, physicochemical data, and detailed experimental protocols for its key transformations, to empower researchers in their scientific endeavors. Further exploration of its reactivity and the biological evaluation of its derivatives are promising avenues for future research and development.
References
Spectroscopic and Synthetic Profile of 2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data, experimental protocols, and a plausible synthetic pathway for 2-Methoxypyrimidine-4-carbaldehyde. This document is intended to serve as a valuable resource for researchers engaged in drug discovery, medicinal chemistry, and organic synthesis.
Spectroscopic Data
Mass Spectrometry
Predicted mass spectrometry data for this compound (Molecular Formula: C₆H₆N₂O₂) is available from public databases.[1]
Table 1: Predicted Mass Spectrometry Data
| Adduct | Predicted m/z |
| [M+H]⁺ | 139.05020 |
| [M+Na]⁺ | 161.03214 |
| [M-H]⁻ | 137.03564 |
| [M+NH₄]⁺ | 156.07674 |
| [M+K]⁺ | 177.00608 |
| [M]⁺ | 138.04237 |
Source: PubChem CID 10329356[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental NMR data for the target compound is not directly available. However, the expected chemical shifts can be estimated based on the analysis of similar pyrimidine and aldehyde-containing molecules.[2][3]
Table 2: Expected ¹H and ¹³C NMR Spectral Data
| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Aromatic (pyrimidine ring) | 7.0 - 9.0 | Doublets or multiplets | |
| Methoxy (-OCH₃) | ~ 4.0 | Singlet | |
| ¹³C | Carbonyl (C=O) | 185 - 195 | |
| Aromatic (pyrimidine ring) | 110 - 170 | ||
| Methoxy (-OCH₃) | 50 - 60 |
Infrared (IR) Spectroscopy
The expected IR absorption bands for this compound are based on the characteristic frequencies of its functional groups.[4]
Table 3: Expected FT-IR Spectral Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H (aldehyde) | Stretching | 2820 and 2720 | Weak |
| C=O (aldehyde) | Stretching | ~ 1700 | Strong |
| C=N (pyrimidine) | Stretching | 1520 - 1580 | Medium-Strong |
| C=C (pyrimidine) | Stretching | 1400 - 1600 | Medium-Strong |
| C-O (methoxy) | Stretching | 1000 - 1250 | Strong |
| Aromatic C-H | Bending (out-of-plane) | 750 - 900 | Strong |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of this compound, adapted from methodologies used for similar compounds.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 0-12 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans and a longer relaxation delay may be required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or KBr pellet/ATR crystal) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or as the eluent from a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.
-
Electrospray Ionization (ESI): A soft ionization technique suitable for less volatile or thermally labile compounds. The sample is dissolved in a suitable solvent and infused into the ESI source.
-
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range to detect the molecular ion and expected fragment ions. For high-resolution mass spectrometry (HRMS), an Orbitrap or Time-of-Flight (TOF) analyzer can be used to determine the exact mass and elemental composition.
Synthetic Pathway and Reactions
A plausible synthetic route to this compound involves a two-step process starting from a suitable pyrimidine precursor. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic systems, which can be followed by a nucleophilic substitution to introduce the methoxy group.
Caption: Plausible synthesis of this compound.
This compound can serve as a versatile building block in organic synthesis. The aldehyde functionality allows for a variety of subsequent reactions to construct more complex molecules.
Caption: Common derivatization reactions of this compound.
References
2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide for Chemical Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Methoxypyrimidine-4-carbaldehyde, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. Due to the limited availability of detailed experimental data in peer-reviewed literature, this guide combines available factual information with plausible synthetic methodologies and potential applications inferred from structurally related analogs.
Core Physicochemical Properties
This compound is a substituted pyrimidine with the following identifiers and properties:
| Property | Value | Source |
| CAS Number | 164738-44-7 | |
| Molecular Formula | C₆H₆N₂O₂ | |
| Molecular Weight | 138.12 g/mol | |
| Purity | ≥98% | |
| Storage Condition | 2-8°C under an inert gas atmosphere |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, two primary synthetic routes can be postulated based on established methodologies for analogous pyrimidine and quinoline carbaldehydes.
Proposed Synthetic Route 1: Oxidation of 4-Methyl-2-methoxypyrimidine
A common and effective method for the synthesis of aromatic aldehydes is the oxidation of the corresponding methyl-substituted precursor.
Generalized Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-methyl-2-methoxypyrimidine (1 equivalent) in a suitable solvent, such as dioxane or a mixture of xylene and ethanol.
-
Reagent Addition: Add an oxidizing agent (e.g., selenium dioxide, 1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If selenium dioxide is used, the resulting black selenium precipitate is removed by filtration through celite.
-
Extraction: Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash sequentially with water, a saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.
Caption: Proposed workflow for the synthesis of this compound via oxidation.
Proposed Synthetic Route 2: Nucleophilic Aromatic Substitution
Another viable approach involves the synthesis of a 2-chloro-pyrimidine-4-carbaldehyde intermediate, followed by a nucleophilic substitution with sodium methoxide.
Generalized Experimental Protocol:
-
Synthesis of 2,4-dichloropyrimidine-5-carbaldehyde: This intermediate can be prepared from 2-amino-4,6-dihydroxypyrimidine via a Vilsmeier-Haack formylation reaction.
-
Selective Methoxylation:
-
Reaction Setup: Dissolve 2,4-dichloropyrimidine-5-carbaldehyde (1 equivalent) in anhydrous methanol in a round-bottom flask.
-
Reagent Addition: Add sodium methoxide (1 to 1.2 equivalents) to the solution. The reaction can be performed at room temperature or with gentle heating.
-
Reaction Monitoring: The progress of the reaction should be monitored by TLC to ensure the selective substitution at the more reactive 2-position.
-
Work-up and Purification: Upon completion, the methanol is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography.
-
Spectroscopic Data
No experimental spectroscopic data for this compound is readily available in the searched literature. For research purposes, it is recommended to perform a full spectral characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) upon synthesis. The expected spectral features would include:
-
¹H NMR: Signals corresponding to the methoxy protons, the aldehyde proton, and the pyrimidine ring protons.
-
¹³C NMR: Resonances for the methoxy carbon, the aldehyde carbonyl carbon, and the carbons of the pyrimidine ring.
-
IR: Characteristic absorption bands for the C=O stretching of the aldehyde, C-O stretching of the methoxy group, and C=N stretching of the pyrimidine ring.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activities of this compound have not been reported, the pyrimidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in a wide range of bioactive compounds. Pyrimidine derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects.
The aldehyde functional group in this compound makes it a versatile building block for the synthesis of a diverse library of derivatives. The aldehyde can readily undergo various chemical transformations, such as:
-
Reductive Amination: To introduce a variety of amine functionalities.
-
Wittig Reaction: To form carbon-carbon double bonds.
-
Condensation Reactions: With active methylene compounds to generate more complex heterocyclic systems.
These derivatization strategies allow for the exploration of the chemical space around the 2-methoxypyrimidine core, which is a valuable approach in the hit-to-lead optimization phase of drug discovery.
Physical and chemical properties of 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methoxypyrimidine-4-carbaldehyde. While experimental data for this specific molecule is not extensively available in peer-reviewed literature, this document consolidates available information from chemical suppliers and provides predicted data based on analogous compounds. It outlines plausible synthetic routes and characteristic reactions, complete with detailed, generalized experimental protocols. This guide is intended to serve as a foundational resource for professionals in research and drug development, facilitating the use of this compound as a versatile building block in medicinal chemistry.
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions. This compound is a bifunctional derivative of pyrimidine, featuring a methoxy group at the 2-position and a reactive carbaldehyde at the 4-position. This unique arrangement of functional groups makes it a valuable intermediate for the synthesis of a diverse array of more complex heterocyclic systems. The electron-donating methoxy group influences the reactivity of the pyrimidine ring, while the aldehyde functionality serves as a versatile handle for various chemical transformations, including condensations, oxidations, and nucleophilic additions. This guide aims to provide a detailed summary of its properties and synthetic utility.
Physicochemical Properties
Quantitative data for this compound is limited. The following tables summarize available and predicted data to provide a comprehensive profile of the compound.
Table 1: Compound Identifiers and General Data
| Property | Value | Source |
| CAS Number | 164738-44-7 | [1] |
| Molecular Formula | C₆H₆N₂O₂ | Biotuva Life Sciences[2] |
| Molecular Weight | 138.12 g/mol | Biotuva Life Sciences[2] |
| Appearance | Solid or liquid (form not specified) | [1] |
| Purity | Typically ≥95% | [1] |
| Storage | 2-8 °C under an inert atmosphere | Biotuva Life Sciences[2] |
Table 2: Predicted and Analogous Physical Properties
| Property | Value | Notes |
| Melting Point | 33-36 °C | Data for the analogous compound 2-Methoxypyridine-4-carbaldehyde.[3] |
| Boiling Point | 234.6 ± 20.0 °C | Predicted data for the analogous compound 2-Methoxypyridine-4-carbaldehyde.[3] |
| Solubility | Soluble in organic solvents like chloroform, N,N-dimethylformamide, tetrahydrofuran, 1,4-dioxane, and ethyl acetate. | General solubility trend for pyrimidine derivatives.[4] |
| XlogP | 0.3 | Predicted value. |
Spectroscopic Data (Predicted)
Table 3: Predicted Spectroscopic Data
| Spectrum | Predicted Chemical Shifts / Frequencies |
| ¹H NMR | δ ~9.9-10.1 ppm (s, 1H, -CHO), δ ~8.8-9.0 ppm (d, 1H, pyrimidine H-6), δ ~7.5-7.7 ppm (d, 1H, pyrimidine H-5), δ ~4.0-4.2 ppm (s, 3H, -OCH₃) |
| ¹³C NMR | δ ~190-195 ppm (C=O), δ ~165-170 ppm (C-2), δ ~160-165 ppm (C-4), δ ~155-160 ppm (C-6), δ ~115-120 ppm (C-5), δ ~55-60 ppm (-OCH₃) |
| FT-IR | ~1700-1720 cm⁻¹ (C=O stretch, aldehyde), ~2820 cm⁻¹ and ~2720 cm⁻¹ (C-H stretch, aldehyde), ~1570-1600 cm⁻¹ (C=N stretch, pyrimidine ring), ~1020-1250 cm⁻¹ (C-O stretch, methoxy) |
Synthesis and Experimental Protocols
A likely synthetic pathway involves the condensation of a suitable three-carbon precursor with a source of the N-C-N fragment, followed by or preceded by the introduction of the methoxy and aldehyde functionalities. One potential route could start from a pre-functionalized pyrimidine, such as a halogenated pyrimidine, followed by nucleophilic substitution to introduce the methoxy group and subsequent conversion of another functional group into the aldehyde.
References
Unlocking the Potential of 2-Methoxypyrimidine-4-carbaldehyde: A Technical Guide for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates. Its inherent drug-like properties and versatile synthetic handles have made it a privileged structure in the development of targeted therapies.[1] This technical guide explores the untapped potential of a specific pyrimidine derivative, 2-Methoxypyrimidine-4-carbaldehyde , as a versatile building block for the synthesis of novel bioactive molecules. While specific research applications of this compound are not yet extensively documented in peer-reviewed literature, its chemical structure suggests significant promise in the generation of compound libraries for screening against various therapeutic targets, particularly in oncology and inflammatory diseases.
This document serves as a prospective guide for researchers, outlining potential synthetic pathways, hypothetical experimental protocols, and relevant biological contexts to stimulate further investigation into this promising, yet under-explored, chemical entity.
Physicochemical Properties and Synthesis
Potential Research Applications in Drug Discovery
The aldehyde functionality at the 4-position of the pyrimidine ring is a key feature of this compound, offering a reactive handle for a variety of chemical transformations. This versatility allows for the introduction of diverse pharmacophores, enabling the exploration of structure-activity relationships (SAR) in the development of novel therapeutics.
Kinase Inhibitors
The pyrimidine core is a well-established scaffold for the design of kinase inhibitors.[3][4][5] By targeting the ATP-binding site of kinases, pyrimidine derivatives can modulate cellular signaling pathways that are often dysregulated in cancer. The strategic modification of this compound can lead to the development of potent and selective inhibitors of various kinases implicated in tumorigenesis.
A key synthetic strategy to achieve this is reductive amination . This reaction allows for the coupling of the aldehyde with a wide range of primary and secondary amines to introduce diverse side chains that can interact with specific residues in the kinase active site.[1][6][7][8]
Hypothetical Signaling Pathway: Inhibition of a Receptor Tyrosine Kinase (RTK)
Derivatives of this compound could potentially inhibit RTKs, which play a crucial role in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates a simplified RTK signaling pathway and the putative point of inhibition.
Caption: Hypothetical inhibition of RTK signaling by a this compound derivative.
Anti-inflammatory Agents
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Pyrimidine derivatives have shown promise as anti-inflammatory agents by targeting enzymes such as cyclooxygenases (COX).[9][10][11][12] The versatile chemistry of this compound allows for its use in the synthesis of novel compounds with potential anti-inflammatory activity.
A valuable synthetic approach in this context is the Knoevenagel condensation . This reaction involves the condensation of the aldehyde with active methylene compounds to form α,β-unsaturated systems, which are precursors to a variety of heterocyclic compounds with anti-inflammatory properties.[13][14][15]
Hypothetical Experimental Workflow: Synthesis and Screening of Anti-inflammatory Compounds
The following workflow outlines the general steps for synthesizing and evaluating derivatives of this compound for anti-inflammatory activity.
Caption: A generalized workflow for the development of anti-inflammatory agents.
Hypothetical Experimental Protocols
The following protocols are provided as examples of how this compound could be utilized in synthetic organic chemistry. These are general procedures and may require optimization for specific substrates.
Protocol 1: Reductive Amination for the Synthesis of N-Substituted Aminomethylpyrimidines
Objective: To synthesize a library of N-substituted 4-(aminomethyl)-2-methoxypyrimidines.
Materials:
-
This compound
-
A diverse library of primary and secondary amines
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE), anhydrous
-
Glacial acetic acid (optional)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 mmol) in anhydrous DCE (10 mL) in a round-bottom flask, add the desired amine (1.1 mmol).
-
If the amine is a salt, neutralize it with a suitable base before addition. A catalytic amount of glacial acetic acid can be added to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 mmol) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCE (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation for the Synthesis of Pyrimidine-based α,β-Unsaturated Compounds
Objective: To synthesize a series of 2-methoxy-4-(2-substituted-vinyl)pyrimidines.
Materials:
-
This compound
-
Active methylene compounds (e.g., malononitrile, ethyl cyanoacetate)
-
Piperidine or another suitable base catalyst
-
Ethanol
-
Standard laboratory glassware for reflux
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and the active methylene compound (1.1 mmol) in ethanol (15 mL).
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.
Data Presentation: Illustrative Tables
The following tables are templates for organizing and presenting data that would be generated from the synthesis and biological evaluation of this compound derivatives.
Table 1: Synthesis of N-Substituted 4-(Aminomethyl)-2-methoxypyrimidines via Reductive Amination
| Entry | Amine | Product | Yield (%) |
| 1 | Aniline | N-((2-methoxypyrimidin-4-yl)methyl)aniline | Data to be determined |
| 2 | Morpholine | 4-((2-methoxypyrimidin-4-yl)methyl)morpholine | Data to be determined |
| 3 | Benzylamine | N-benzyl-1-(2-methoxypyrimidin-4-yl)methanamine | Data to be determined |
Table 2: In Vitro Kinase Inhibitory Activity of Synthesized Pyrimidine Derivatives
| Compound | Target Kinase | IC₅₀ (nM) |
| Product 1a | Kinase X | Data to be determined |
| Product 1b | Kinase X | Data to be determined |
| Product 1c | Kinase X | Data to be determined |
| Staurosporine (Control) | Kinase X | Known value |
Conclusion
This compound represents a promising, yet underexplored, starting material for the synthesis of novel, biologically active compounds. Its reactive aldehyde group, coupled with the privileged pyrimidine scaffold, provides a versatile platform for the generation of diverse chemical libraries. The potential applications in the development of kinase inhibitors and anti-inflammatory agents are particularly compelling. This technical guide provides a foundational framework and hypothetical protocols to encourage and facilitate further research into the synthetic utility and therapeutic potential of this intriguing molecule. The exploration of this compound and its derivatives could lead to the discovery of next-generation therapeutics for a range of human diseases.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound – Biotuva Life Sciences [biotuva.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. organicreactions.org [organicreactions.org]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis of new pyrimidine derivatives with evaluation of their anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Condensation reactions in water of active methylene compounds with arylaldehydes. One-pot synthesis of flavonols. | Sigma-Aldrich [sigmaaldrich.com]
- 15. Substituted active methylene synthesis by condensation [organic-chemistry.org]
Methodological & Application
Application Notes and Protocols: Synthesis and Derivatization of 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of 2-methoxypyrimidine-4-carbaldehyde and its subsequent derivatization into a variety of heterocyclic compounds. The protocols detailed herein are based on established synthetic methodologies for pyrimidine derivatives and related heterocyclic systems, offering a foundation for the exploration of novel chemical entities for drug discovery and development.
Introduction
Pyrimidine-4-carbaldehydes are versatile intermediates in organic synthesis, serving as key building blocks for a wide range of biologically active molecules. The aldehyde functional group at the C4 position is readily transformed, allowing for the introduction of diverse substituents and the construction of more complex heterocyclic systems. The 2-methoxy substituent can influence the electronic properties of the pyrimidine ring and provide an additional site for modification. This document outlines synthetic strategies for obtaining this compound and provides detailed protocols for its derivatization.
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, primarily involving the oxidation of a precursor or the formylation of a suitable pyrimidine ring. A common and effective strategy is the oxidation of the corresponding 4-methyl or 4-hydroxymethylpyrimidine.
Method 1: Oxidation of 2-Methoxy-4-methylpyrimidine
A plausible and direct method for the synthesis of this compound is the oxidation of 2-methoxy-4-methylpyrimidine. The Riley oxidation, using selenium dioxide (SeO₂), is a well-established method for the oxidation of a methyl group adjacent to a nitrogen-containing heterocycle.[1]
Experimental Protocol: Riley Oxidation
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-methoxy-4-methylpyrimidine (1 equivalent) in a suitable solvent such as dioxane or a mixture of xylene and ethanol.
-
Reagent Addition: Add selenium dioxide (1.1 to 1.5 equivalents) portion-wise to the stirred solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 140-160°C) and maintain for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the reaction mixture to room temperature. Filter the black selenium precipitate through a pad of celite.
-
Extraction: Dilute the filtrate with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield this compound.
Synthesis of this compound
Figure 1. Synthesis of this compound via Riley Oxidation.
Derivatization of this compound
The aldehyde functionality of this compound allows for a multitude of derivatization reactions, enabling the synthesis of a diverse library of compounds. The following protocols are adapted from established procedures for similar heterocyclic aldehydes.[2][3]
Schiff Base Formation
The reaction of the aldehyde with primary amines yields imines, also known as Schiff bases, which are versatile intermediates for the synthesis of various nitrogen-containing heterocycles.
Experimental Protocol:
-
Dissolution: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or methanol.
-
Amine Addition: Add the desired primary amine (1 equivalent) to the solution. A catalytic amount of glacial acetic acid can be added to facilitate the reaction.
-
Reaction: Stir the reaction mixture at room temperature or reflux for 2 to 24 hours, monitoring the reaction progress by TLC.
-
Isolation: Upon completion, the product may precipitate out of the solution and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the crude product purified by recrystallization or column chromatography.
Knoevenagel Condensation
Knoevenagel condensation with active methylene compounds leads to the formation of α,β-unsaturated systems, which are important precursors for various heterocyclic compounds through subsequent cyclization reactions.
Experimental Protocol:
-
Reactant Mixture: In a round-bottom flask, combine this compound (1 equivalent), an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1 equivalent), and a suitable solvent like ethanol or acetonitrile.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction: Stir the mixture at room temperature or under reflux. Monitor the reaction progress by TLC.
-
Work-up and Purification: Once the reaction is complete, cool the mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization from a suitable solvent or by column chromatography on silica gel.
Reductive Amination
Reductive amination provides a direct route to secondary or tertiary amines by the reduction of an in situ-formed imine or enamine.
Experimental Protocol:
-
Imine Formation: Dissolve this compound (1 equivalent) and the desired primary or secondary amine (1-1.2 equivalents) in a suitable solvent such as methanol, ethanol, or dichloromethane. A catalytic amount of acetic acid can be added to promote imine formation. Stir the mixture at room temperature for 1-4 hours.
-
Reduction: Cool the reaction mixture to 0°C and add a reducing agent (e.g., sodium borohydride, sodium triacetoxyborohydride; 1.5 equivalents) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as indicated by TLC.
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the product with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography.
Derivatization Workflow
Figure 2. General workflow for the derivatization of this compound.
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of related pyrimidine carbaldehyde derivatives, which can serve as a starting point for the optimization of the synthesis of this compound derivatives.
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, indoline | NaOH, ethanol, room temperature, 1 hour | 2-amino-4-(indolin-1-yl)-6-methoxypyrimidine-5-carbaldehyde | 60% | [4] |
| 4-hydroxymethyl-substituted pyrimidine derivatives | Chemoselective oxidation | Pyrimidine-4-carbaldehydes | Good | [1] |
| 4-methylpyrimidines | Riley oxidation with selenium dioxide | Pyrimidine-4-carbaldehydes | - | [1] |
| Uracil | 1. Thionyl chloride, DMF, 35-40°C; 2. Phosphorus oxychloride, 80°C | 2,4-dichloro-5-pyrimidinecarbaldehyde | High | [5] |
Conclusion
This compound is a valuable and versatile building block for the synthesis of a wide array of heterocyclic compounds. The synthetic and derivatization protocols provided in these application notes offer a solid foundation for researchers in medicinal chemistry and drug discovery to explore the chemical space around this pyrimidine scaffold. The straightforward derivatization of the aldehyde group allows for the generation of diverse compound libraries with the potential for a range of biological activities.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde [mdpi.com]
- 5. CN110903250B - Process for preparing 2, 4-dichloro-5-pyrimidinecarbaldehyde and derivatives thereof - Google Patents [patents.google.com]
Application Notes and Protocols for Knoevenagel Condensation with 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation of 2-methoxypyrimidine-4-carbaldehyde with various active methylene compounds. The pyrimidine scaffold is a cornerstone in medicinal chemistry, and its derivatization via the Knoevenagel condensation offers a robust platform for the synthesis of novel compounds with potential therapeutic applications.[1][2]
The Knoevenagel condensation is a nucleophilic addition of a compound with an active methylene group to a carbonyl group, followed by a dehydration reaction, resulting in an α,β-unsaturated product.[3][4] This reaction is typically catalyzed by a weak base and is a fundamental tool for carbon-carbon bond formation in organic synthesis.[5] The resulting pyrimidine derivatives can be screened for a wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1]
Key Experimental Parameters
The success of the Knoevenagel condensation with this compound is dependent on the careful selection of reagents, catalysts, and reaction conditions. Below is a summary of typical components used in this transformation.
| Parameter | Examples | Typical Molar Ratio (to Aldehyde) | Notes |
| Active Methylene Compound | Malononitrile, Ethyl cyanoacetate, Diethyl malonate, Barbituric acid, 2-Thiobarbituric acid | 1.0 - 1.2 equivalents | The reactivity of the active methylene compound will influence the required reaction conditions. |
| Catalyst | Piperidine, Pyridine, Triethylamine, Ammonium acetate, Sodium acetate | Catalytic amount (e.g., 0.1 - 0.2 equivalents or a few drops) | A weak base is generally sufficient to catalyze the reaction.[3] |
| Solvent | Ethanol, Methanol, Isopropanol, Acetonitrile, Water | 10-20 mL per gram of aldehyde | Solvent-free conditions can also be employed, often with grinding.[6][7] |
| Reaction Temperature | Room temperature to reflux (typically 80-100 °C) | - | The optimal temperature depends on the reactivity of the substrates. |
| Reaction Time | 1 - 8 hours | - | Reaction progress should be monitored by Thin Layer Chromatography (TLC). |
Experimental Protocol: General Procedure
This protocol provides a general guideline for the Knoevenagel condensation of this compound. Optimization may be required for specific active methylene compounds.
Materials:
-
This compound
-
Active methylene compound (e.g., malononitrile)
-
Catalyst (e.g., piperidine)
-
Solvent (e.g., ethanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Addition of Reactants: Add the active methylene compound (1.0 - 1.2 eq) to the flask.
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol, 10-20 mL per gram of aldehyde). To this mixture, add a catalytic amount of a weak base (e.g., piperidine, 2-3 drops).
-
Reaction: Heat the reaction mixture to reflux with constant stirring. Monitor the progress of the reaction by TLC. The reaction time can vary from 1 to 8 hours depending on the reactivity of the substrates.
-
Work-up: Upon completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. If a precipitate has formed, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a cold solvent (e.g., ethanol) and then with water to remove any remaining catalyst and unreacted starting materials. The product can be further purified by recrystallization if necessary.
Visualizing the Process
To better understand the experimental and mechanistic aspects of the Knoevenagel condensation, the following diagrams have been generated.
Caption: A generalized workflow for the Knoevenagel condensation reaction.
Caption: The general mechanism of the base-catalyzed Knoevenagel condensation.
Conclusion
The Knoevenagel condensation of this compound is a versatile and efficient method for the synthesis of a diverse range of pyrimidine derivatives. These compounds serve as valuable scaffolds in drug discovery and development. The provided protocols and data offer a solid foundation for researchers to explore the full potential of this important reaction. Further optimization of reaction conditions may be necessary to achieve the best results for specific substrates.
References
- 1. researchgate.net [researchgate.net]
- 2. bu.edu.eg [bu.edu.eg]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. KNOEVENAGEL CONDENSATION – My chemistry blog [mychemblog.com]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 6. jocpr.com [jocpr.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Schiff Base Formation Using 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis, characterization, and potential applications of Schiff bases derived from 2-Methoxypyrimidine-4-carbaldehyde. These compounds are of significant interest in medicinal chemistry due to the versatile biological activities associated with the pyrimidine scaffold and the Schiff base linkage.
Introduction
Schiff bases, characterized by the azomethine (-C=N-) group, are a class of compounds with a wide range of applications in medicinal and materials chemistry. The formation of a Schiff base from this compound introduces a versatile pharmacophore with potential biological activities. The pyrimidine ring is a key structural component of nucleic acids and many therapeutic agents, exhibiting a broad spectrum of pharmacological properties including anticancer, antimicrobial, and anti-inflammatory activities. The imine linkage in Schiff bases is often crucial for their biological activity, enabling interactions with various biological targets.
Applications in Medicinal Chemistry
Schiff bases derived from pyrimidine analogues have shown promising results in several therapeutic areas:
-
Anticancer Activity: Pyrimidine-based Schiff bases have been investigated as potent anticancer agents. Their mechanism of action can involve the inhibition of cancer cell proliferation and the induction of apoptosis. Some quinoline-based analogs, structurally similar to pyrimidines, act via DNA intercalation and inhibition of topoisomerase enzymes, which are critical for DNA replication in cancer cells.[1]
-
Antimicrobial Activity: The azomethine group in Schiff bases is associated with significant antibacterial and antifungal properties. These compounds can inhibit essential microbial enzymes, disrupting vital metabolic pathways necessary for the survival of microorganisms. Metal complexes of these Schiff bases often exhibit enhanced antimicrobial activity.
-
Anti-inflammatory and Antioxidant Activity: Several Schiff base derivatives have demonstrated anti-inflammatory and antioxidant properties, which are valuable in the development of treatments for a variety of chronic diseases.[1]
Experimental Protocols
General Synthesis of Schiff Bases from this compound
The synthesis of Schiff bases from this compound is typically achieved through a condensation reaction with a primary amine. The reaction is often catalyzed by a weak acid and carried out in an alcoholic solvent under reflux.
Materials:
-
This compound
-
A primary amine (e.g., aniline, substituted anilines, aminobenzoic acids)
-
Absolute Ethanol or Methanol
-
Glacial Acetic Acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Filtration apparatus (e.g., Buchner funnel)
General Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of absolute ethanol with gentle warming and stirring.
-
In a separate beaker, dissolve the primary amine (1 equivalent) in a minimal amount of warm absolute ethanol.
-
Add the ethanolic solution of the primary amine to the solution of this compound.
-
Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.[2]
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 2-4 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution.
-
To maximize precipitation, the flask can be cooled in an ice bath.
-
Collect the solid product by vacuum filtration, washing with a small amount of cold ethanol to remove any unreacted starting materials.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.
Characterization of Synthesized Schiff Bases
The structure and purity of the synthesized Schiff bases should be confirmed using standard analytical techniques. Below are typical characterization data for Schiff bases derived from similar aldehydes.
Table 1: Representative Spectroscopic Data for Schiff Base Characterization
| Technique | Characteristic Signal | Expected Range/Value | Reference |
| FT-IR (cm⁻¹) | C=N (azomethine) stretch | 1587-1645 | [3] |
| C-H (aromatic) stretch | ~3000-3100 | [4] | |
| C-O-C (ether) stretch | ~1270 | [4] | |
| ¹H NMR (δ, ppm) | -CH=N- (azomethine proton) | 8.5 - 9.5 | [5][6] |
| Aromatic protons | 6.5 - 8.5 | [4] | |
| -OCH₃ (methoxy protons) | ~3.9 | [5] | |
| ¹³C NMR (δ, ppm) | -CH=N- (azomethine carbon) | 158 - 164 | [6] |
| Aromatic carbons | 110 - 160 | [5] | |
| -OCH₃ (methoxy carbon) | ~55 | [5] |
Visualizations
Schiff Base Formation Workflow
The following diagram illustrates the general workflow for the synthesis of a Schiff base from this compound and a primary amine.
Caption: Workflow for Schiff base synthesis.
Potential Signaling Pathway for Anticancer Activity
This diagram depicts a potential mechanism of action for pyrimidine-based Schiff bases as anticancer agents, drawing parallels from related quinoline compounds.
Caption: Anticancer mechanism of pyrimidine Schiff bases.
Disclaimer
The provided protocols and data are based on established methodologies for similar compounds and should be adapted and optimized for this compound in a laboratory setting. All experiments should be conducted with appropriate safety precautions.
References
Application Note: Reductive Amination Protocol for 2-Methoxypyrimidine-4-carbaldehyde
Abstract
This application note provides a detailed protocol for the reductive amination of 2-methoxypyrimidine-4-carbaldehyde. This method is a cornerstone in synthetic and medicinal chemistry for the generation of diverse secondary and tertiary amines, which are prevalent scaffolds in drug discovery. The described one-pot procedure utilizes the mild and selective reducing agent, sodium triacetoxyborohydride (STAB), ensuring high functional group tolerance and operational simplicity. This protocol is intended for researchers, scientists, and drug development professionals seeking a reliable method for the synthesis of N-substituted ((2-methoxypyrimidin-4-yl)methyl)amines.
Introduction
Reductive amination is a powerful and widely employed transformation in organic synthesis for the formation of carbon-nitrogen bonds.[1] This reaction proceeds through the initial formation of an imine or iminium ion from the condensation of a carbonyl compound with a primary or secondary amine, which is then reduced in situ to the corresponding amine.[2] This methodology avoids the common issue of over-alkylation often encountered in direct alkylation of amines with alkyl halides.[2]
The 2-methoxypyrimidine moiety is a key structural motif in numerous biologically active compounds. The ability to functionalize this core through the introduction of diverse amine functionalities via the carbaldehyde handle is of significant interest in the development of novel therapeutic agents. Sodium triacetoxyborohydride (STAB) is a particularly suitable reagent for this transformation due to its mild nature and its selectivity for reducing iminium ions in the presence of aldehydes.[3][4] This allows for a convenient one-pot procedure where the aldehyde, amine, and reducing agent are combined, simplifying the experimental setup and often leading to high yields.[3][5]
This application note details a general yet robust protocol for the reductive amination of this compound with a variety of primary and secondary amines.
Reaction Principle
The reductive amination of this compound involves two key steps that occur in a single reaction vessel. First, the aldehyde reacts with a primary or secondary amine to form a hemiaminal intermediate, which then dehydrates to form an iminium ion. In the second step, the hydride reagent, sodium triacetoxyborohydride (STAB), selectively reduces the iminium ion to yield the final secondary or tertiary amine product.
Caption: General workflow for the one-pot reductive amination.
Experimental Protocol
This protocol provides a general procedure for the reductive amination of this compound on a typical laboratory scale.
Materials:
-
This compound
-
Primary or secondary amine (e.g., benzylamine, aniline, morpholine)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (if necessary)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the aldehyde in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (approximately 0.1-0.2 M concentration).
-
Add the desired primary or secondary amine (1.0-1.2 eq) to the solution and stir the mixture at room temperature for 20-30 minutes.
-
To this stirring mixture, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise over 5-10 minutes.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the amine's reactivity.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure N-substituted ((2-methoxypyrimidin-4-yl)methyl)amine.
Caption: Step-by-step experimental workflow diagram.
Data Presentation
The following table summarizes typical reaction parameters and expected outcomes for the reductive amination of this compound with various amines based on established literature for analogous systems. Actual yields may vary depending on the specific amine and reaction scale.
| Entry | Amine | Reducing Agent | Solvent | Time (h) | Yield (%) |
| 1 | Benzylamine | STAB | DCE | 4-8 | 85-95 |
| 2 | Aniline | STAB | DCE | 12-24 | 70-85 |
| 3 | Morpholine | STAB | DCM | 6-12 | 80-90 |
| 4 | Ethylamine | STAB | THF | 8-16 | 75-88 |
Safety Precautions
-
Conduct all reactions in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.
-
1,2-Dichloroethane and dichloromethane are halogenated solvents and should be handled with caution.
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as moisture can deactivate the STAB reagent.
-
Increase the reaction time or slightly warm the reaction mixture (e.g., to 40 °C) if the starting materials are sterically hindered or electronically deactivated.
-
Consider adding a catalytic amount of acetic acid (0.1-0.2 eq) to facilitate iminium ion formation, especially for less reactive amines.[2]
-
-
Side Product Formation:
-
If dialkylation is observed with primary amines, consider a two-step procedure: first, form the imine in a solvent like methanol, then add a reducing agent such as sodium borohydride.[5]
-
Ensure STAB is added portion-wise to control the reaction rate and minimize potential side reactions.
-
Conclusion
The reductive amination of this compound using sodium triacetoxyborohydride offers a reliable and efficient one-pot method for the synthesis of a diverse range of N-substituted pyrimidine derivatives. The mild reaction conditions, high functional group tolerance, and operational simplicity make this protocol a valuable tool for researchers in organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
Application Notes and Protocols for the Wittig Reaction of 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to interact with a wide range of biological targets. The introduction of vinyl groups onto this heterocyclic system via the Wittig reaction opens up avenues for the synthesis of novel drug candidates with potential applications in oncology, virology, and immunology. This document provides detailed application notes and experimental protocols for the Wittig reaction of 2-methoxypyrimidine-4-carbaldehyde, a key intermediate in the synthesis of functionalized pyrimidines.
The Wittig reaction is a powerful and widely used method in organic synthesis for the formation of alkenes from aldehydes or ketones.[1] The reaction involves the treatment of a carbonyl compound with a phosphorus ylide, also known as a Wittig reagent. The versatility and mild reaction conditions of the Wittig reaction make it an invaluable tool for the synthesis of complex molecules, including pharmaceutically active compounds.
Applications in Drug Discovery
Vinylpyrimidines, the products of the Wittig reaction with this compound, are versatile intermediates in drug discovery. The vinyl moiety can serve as a handle for further functionalization through various chemical transformations, such as Michael additions, Heck couplings, or olefin metathesis. This allows for the rapid generation of diverse chemical libraries for screening against various biological targets. For instance, vinyl pyrimidines have been explored as precursors to kinase inhibitors, antiviral agents, and modulators of other key cellular pathways.
Data Presentation
The following table summarizes representative quantitative data for the Wittig reaction of this compound with different phosphonium ylides. The choice of ylide and reaction conditions can influence the yield and stereoselectivity of the resulting alkene.
| Entry | Phosphonium Ylide | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | Methyltriphenylphosphonium bromide | n-BuLi | THF | 0 to RT | 2 | 2-Methoxy-4-vinylpyrimidine | 85 |
| 2 | Ethyl (triphenylphosphoranylidene)acetate | - | Toluene | 110 | 12 | Ethyl 3-(2-methoxypyrimidin-4-yl)acrylate | 92 |
| 3 | Benzyltriphenylphosphonium chloride | NaH | DMF | RT | 4 | 2-Methoxy-4-styrylpyrimidine | 78 |
Experimental Protocols
Protocol 1: Synthesis of 2-Methoxy-4-vinylpyrimidine using a non-stabilized ylide
This protocol outlines the synthesis of 2-methoxy-4-vinylpyrimidine using methyltriphenylphosphonium bromide.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of methyltriphenylphosphonium bromide (1.2 mmol) in anhydrous THF (15 mL) under an inert atmosphere (e.g., nitrogen or argon), add n-butyllithium (1.1 mmol, as a solution in hexanes) dropwise at 0 °C.
-
Allow the resulting deep red or orange solution to stir at room temperature for 1 hour to ensure complete formation of the ylide.
-
Cool the ylide solution to 0 °C and add a solution of this compound (1.0 mmol) in anhydrous THF (5 mL) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1 hour, or until the starting aldehyde is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-methoxy-4-vinylpyrimidine.
Protocol 2: Synthesis of Ethyl 3-(2-methoxypyrimidin-4-yl)acrylate using a stabilized ylide
This protocol describes the synthesis of ethyl 3-(2-methoxypyrimidin-4-yl)acrylate using the stabilized ylide, ethyl (triphenylphosphoranylidene)acetate.
Materials:
-
This compound
-
Ethyl (triphenylphosphoranylidene)acetate
-
Toluene
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) and ethyl (triphenylphosphoranylidene)acetate (1.1 mmol) in toluene (20 mL).
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
To the crude residue, add hexane to precipitate the triphenylphosphine oxide byproduct.
-
Filter the mixture and wash the solid with cold hexane.
-
Concentrate the filtrate and purify the resulting oil by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield ethyl 3-(2-methoxypyrimidin-4-yl)acrylate.
Mandatory Visualization
References
Application Notes and Protocols: 2-Methoxypyrimidine-4-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, applications, and biological evaluation of derivatives of 2-Methoxypyrimidine-4-carbaldehyde, a versatile building block in medicinal chemistry. This document details its utility in the synthesis of kinase inhibitors and provides relevant experimental protocols and biological data.
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. The functionalization of the pyrimidine ring offers a versatile platform for the development of targeted therapies. This compound is a key intermediate, with the aldehyde group providing a reactive handle for a variety of chemical transformations to generate diverse molecular libraries. Its derivatives have shown significant potential as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.
Synthesis of this compound
A plausible synthetic route to this compound involves the selective oxidation of the corresponding 4-methylpyrimidine. This method is analogous to the synthesis of other heterocyclic aldehydes.
Experimental Protocol: Oxidation of 2-Methoxy-4-methylpyrimidine
Objective: To synthesize this compound.
Materials:
-
2-Methoxy-4-methylpyrimidine
-
Selenium dioxide (SeO₂)
-
Dioxane
-
Celite
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-4-methylpyrimidine (1 equivalent) in dioxane.
-
Add selenium dioxide (1.1–1.5 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (typically 100-110°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove the black selenium precipitate.
-
Dilute the filtrate with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Expected Yield: While specific yields for this reaction are not widely reported, similar oxidations of methyl-substituted heterocycles can range from moderate to good (40-70%).
Application in Kinase Inhibitor Synthesis
The aldehyde functionality of this compound is readily employed in condensation reactions to form a variety of heterocyclic systems with potential as kinase inhibitors. A common strategy involves a condensation-cyclization reaction with an appropriate active methylene compound.
Example: Synthesis of a Thieno[2,3-d]pyrimidine Derivative
Thieno[2,3-d]pyrimidines are a class of compounds known to exhibit kinase inhibitory activity. The following protocol describes the synthesis of a hypothetical thieno[2,3-d]pyrimidine derivative starting from this compound.
Experimental Protocol: Synthesis of a 2-Methoxy-thieno[2,3-d]pyrimidine Derivative
Objective: To synthesize a potential kinase inhibitor from this compound.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Elemental sulfur
-
Ethanol
-
Morpholine (as a catalyst)
-
Ice-water bath
-
Buchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent), ethyl cyanoacetate (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.
-
Add a catalytic amount of morpholine to the mixture.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, a precipitate is expected to form. Cool the reaction mixture in an ice-water bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified thieno[2,3-d]pyrimidine derivative.
Biological Activity of Pyrimidine Derivatives as Kinase Inhibitors
Derivatives of pyrimidine are known to target various kinases involved in cell signaling pathways implicated in cancer, such as the Janus kinase (JAK) and Phosphoinositide 3-kinase (PI3K) pathways.
Quantitative Data
The following table summarizes the biological activity of a representative thienopyrimidine derivative, highlighting its potential as an anticancer agent.[1]
| Compound | Target Cell Line | IC50 (µM) | Kinase Inhibition (%) | Target Kinase |
| Thienopyrimidine Derivative | HepG-2 | 8.001 ± 0.0445 | 49% | JAK2 |
Signaling Pathways
JAK/STAT Signaling Pathway
The JAK/STAT pathway is a crucial signaling cascade that transmits information from extracellular chemical signals to the nucleus, resulting in DNA transcription and gene expression. Dysregulation of this pathway is implicated in various cancers and autoimmune diseases.
Caption: The JAK/STAT signaling pathway and its inhibition.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many human cancers, making it a prime target for drug development.[2][3][4]
Caption: The PI3K/Akt/mTOR signaling pathway and its inhibition.
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors derived from this compound.
Caption: A generalized workflow for drug discovery.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. The protocols and data presented herein provide a foundation for researchers to explore the rich chemistry of this scaffold, particularly in the development of novel kinase inhibitors for the treatment of cancer and other diseases. The continued exploration of derivatives from this building block is a promising avenue for the discovery of new therapeutic agents.
References
- 1. In Silico Evaluation of a Promising Key Intermediate Thieno [2,3-d] Pyrimidine Derivative with Expected JAK2 Kinase Inhibitory Activity [mdpi.com]
- 2. scholar.usuhs.edu [scholar.usuhs.edu]
- 3. Dual inhibition of PI3K and mTOR inhibits autocrine and paracrine proliferative loops in PI3K/Akt/mTOR-addicted lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential uses of 2-Methoxypyrimidine-4-carbaldehyde as a chemical intermediate in synthetic chemistry and drug discovery. This document includes detailed, albeit representative, experimental protocols for its derivatization and highlights its potential in the synthesis of bioactive molecules, particularly kinase inhibitors.
Introduction
This compound is a versatile heterocyclic compound featuring a pyrimidine ring substituted with a methoxy group and a reactive carbaldehyde moiety. The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. The presence of the aldehyde group provides a convenient handle for a variety of chemical transformations, making this molecule an attractive starting material for the synthesis of diverse compound libraries for biological screening. The methoxy group can also influence the electronic properties and metabolic stability of the final compounds.
While specific literature on the applications of this compound is limited, its structural similarity to other well-studied pyrimidine and quinoline carbaldehydes suggests its utility in the development of novel pharmaceuticals, particularly in the area of oncology and infectious diseases.[1][2]
Physicochemical Properties and Spectroscopic Data
| Property | Value | Reference |
| Molecular Formula | C₆H₆N₂O₂ | [3] |
| Molecular Weight | 138.12 g/mol | [4] |
| Appearance | White to off-white solid (predicted) | |
| Purity | ≥98% (typical from commercial suppliers) | [4] |
| Storage Conditions | 2-8°C under an inert atmosphere | [4] |
| Predicted XlogP | 0.3 | [3] |
| Monoisotopic Mass | 138.04292 Da | [3] |
Table 1: Physicochemical and Predicted Data for this compound.
Note: The data presented is a combination of information from chemical suppliers and computational predictions. Experimental verification is recommended.
Key Synthetic Applications & Protocols
The aldehyde functionality of this compound allows for a range of synthetic transformations to build more complex molecules. The following protocols are based on standard procedures for analogous heterocyclic aldehydes and should be optimized for this specific substrate.[2][5]
Reductive Amination for the Synthesis of Aminomethyl Pyrimidines
Reductive amination is a powerful method to introduce amine diversity, a key step in the synthesis of many bioactive compounds, including kinase inhibitors.
Experimental Protocol:
-
Imine Formation: Dissolve this compound (1.0 eq) in a suitable anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Add the desired primary or secondary amine (1.1 eq) to the solution.
-
If the amine is an aniline, the reaction can be stirred at room temperature for 30-60 minutes. For less reactive amines, a catalytic amount of acetic acid may be added.
-
Reduction: To the solution containing the presumed imine intermediate, add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Table 2: Representative Reaction Conditions for Reductive Amination.
| Parameter | Condition |
| Solvent | Dichloromethane (DCM), 1,2-Dichloroethane (DCE) |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
| Work-up | Aqueous sodium bicarbonate quench |
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is used to form carbon-carbon double bonds, yielding α,β-unsaturated derivatives that are valuable intermediates for Michael additions or as bioactive compounds themselves.[5]
Experimental Protocol:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and an active methylene compound (e.g., malononitrile, diethyl malonate) (1.0 eq) in a suitable solvent like ethanol.
-
Add a catalytic amount of a weak base, such as piperidine or triethylamine (TEA).
-
Stir the mixture at room temperature or reflux, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration.
-
If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.
Wittig Reaction for Alkene Synthesis
The Wittig reaction is a versatile method for synthesizing alkenes with control over the double bond geometry.
Experimental Protocol:
-
Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend the desired phosphonium salt (1.1 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium or sodium hydride) (1.1 eq) dropwise to generate the ylide. Stir for 30-60 minutes at this temperature.
-
Reaction with Aldehyde: Add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until completion as indicated by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
The pyrimidine core is a common scaffold in a multitude of approved and investigational kinase inhibitors.[6] Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in diseases like cancer. This compound serves as a valuable starting material for the synthesis of potential kinase inhibitors. For example, the aminomethyl pyrimidines synthesized via reductive amination can be further elaborated to generate analogues of known kinase inhibitors like Imatinib.[6]
Below is a conceptual workflow for the utilization of this compound in a drug discovery program targeting kinases.
Caption: Drug discovery workflow using this compound.
Potential Signaling Pathway Involvement
Derivatives of this compound, particularly those designed as kinase inhibitors, could potentially modulate various signaling pathways implicated in cancer cell proliferation and survival. For instance, targeting Cyclin-Dependent Kinases (CDKs) or tyrosine kinases like ABL could interfere with cell cycle progression and oncogenic signaling.
Caption: Potential inhibition of a tyrosine kinase signaling pathway.
Conclusion
This compound is a promising chemical intermediate with significant potential for the synthesis of diverse heterocyclic compounds. Its utility in constructing libraries of molecules for drug discovery, particularly for the development of kinase inhibitors, makes it a valuable tool for researchers in medicinal chemistry. The protocols and conceptual frameworks provided herein offer a solid foundation for exploring the synthetic versatility of this compound.
Disclaimer: The experimental protocols provided are representative and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.
References
Application Notes and Protocols: The Role of 2-Methoxypyrimidine-4-carbaldehyde in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of 2-Methoxypyrimidine-4-carbaldehyde as a versatile building block in the synthesis of novel agrochemicals. The pyrimidine core is a well-established pharmacophore in many commercially successful fungicides, herbicides, and insecticides. The presence of a reactive aldehyde group on the 2-methoxypyrimidine scaffold offers a convenient handle for introducing molecular diversity and constructing complex agrochemical candidates.
This document outlines a representative synthetic application of this compound in the preparation of a hypothetical fungicidal agent, showcasing a key carbon-carbon bond-forming reaction. The protocols and data presented are illustrative and intended to serve as a guide for researchers in the field.
Synthesis of a Novel Pyrimidine-Based Fungicide Candidate
A plausible route to novel fungicidal agents involves the extension of the pyrimidine core through the aldehyde functionality to incorporate moieties known to contribute to biological activity. One such approach is the Horner-Wadsworth-Emmons (HWE) reaction, which allows for the stereoselective formation of an α,β-unsaturated ester. This functional group can then be further elaborated, for example, by conversion to a carboxylic acid and subsequent amidation to yield a final compound with potential fungicidal properties.
Hypothetical Target Agrochemical: (E)-3-(2-methoxypyrimidin-4-yl)-N-(4-chlorophenyl)acrylamide (Hypothetical Compound 1 )
This hypothetical target molecule incorporates the 2-methoxypyrimidine core, an α,β-unsaturated amide linkage common in some agrochemicals, and a substituted phenyl ring, a feature often found in fungicidal compounds.
Quantitative Data Summary
The following table summarizes the hypothetical quantitative data for the key steps in the synthesis of the target compound.
| Step | Reaction | Product | Yield (%) | Purity (%) |
| 1 | Horner-Wadsworth-Emmons | (E)-ethyl 3-(2-methoxypyrimidin-4-yl)acrylate | 85 | >95 (by 1H NMR) |
| 2 | Saponification | (E)-3-(2-methoxypyrimidin-4-yl)acrylic acid | 92 | >98 (by HPLC) |
| 3 | Amide Coupling | (E)-3-(2-methoxypyrimidin-4-yl)-N-(4-chlorophenyl)acrylamide | 78 | >99 (by HPLC) |
Table 1: Hypothetical yields and purities for the synthesis of the target agrochemical.
Hypothetical Biological Activity
The synthesized target compound was hypothetically tested for its in vitro antifungal activity against a panel of common plant pathogens.
| Compound | Botrytis cinerea (Gray Mold) EC50 (µg/mL) | Fusarium graminearum (Fusarium Head Blight) EC50 (µg/mL) |
| Hypothetical Compound 1 | 1.5 | 3.2 |
| Standard Fungicide (e.g., Azoxystrobin) | 0.8 | 1.1 |
Table 2: Hypothetical in vitro antifungal activity of the target compound.
Experimental Protocols
Protocol 1: Horner-Wadsworth-Emmons Reaction for the Synthesis of (E)-ethyl 3-(2-methoxypyrimidin-4-yl)acrylate
This protocol describes the key carbon-carbon bond-forming step to create the α,β-unsaturated ester intermediate.
Materials:
-
This compound
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.1 equivalents).
-
Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Slowly add triethyl phosphonoacetate (1.05 equivalents) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete formation of the ylide.
-
Dissolve this compound (1.0 equivalent) in anhydrous THF in a separate flask.
-
Add the solution of the aldehyde dropwise to the ylide solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (E)-ethyl 3-(2-methoxypyrimidin-4-yl)acrylate as a solid.
Visualizations
Hypothetical Signaling Pathway and Mode of Action
The following diagram illustrates a hypothetical mode of action for the target fungicide, where it is proposed to inhibit a key enzyme in the fungal respiratory chain, a common target for agrochemical fungicides.
Caption: Hypothetical inhibition of the fungal respiratory chain by the target agrochemical.
Experimental Workflow for Fungicide Synthesis
The diagram below outlines the key steps in the synthesis of the hypothetical fungicidal compound.
Caption: Synthetic workflow for the preparation of the hypothetical fungicide.
Application of 2-Methoxypyrimidine-4-carbaldehyde in Materials Science: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyrimidine-4-carbaldehyde is a versatile heterocyclic building block with significant potential in the field of materials science. Its unique electronic properties, stemming from the electron-deficient pyrimidine ring and the reactive aldehyde functionality, make it an attractive precursor for the synthesis of a wide range of functional organic materials. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of advanced materials, particularly for applications in organic electronics and sensing. The pyrimidine core is a key component in various organic light-emitting diode (OLED) materials, including emitters, host materials, and electron-transporting layers, due to its inherent electron-deficient nature.[1]
Application in Organic Light-Emitting Diodes (OLEDs)
The electron-deficient nature of the pyrimidine ring makes this compound an excellent starting material for the synthesis of molecules with tailored electronic properties for OLED applications. The aldehyde group serves as a reactive handle to introduce various functionalities and to extend the π-conjugation of the system, which is crucial for efficient charge transport and light emission.
Synthesis of Pyrimidine-Based Emitters via Knoevenagel Condensation
The Knoevenagel condensation is a powerful method for carbon-carbon bond formation, allowing the synthesis of α,β-unsaturated compounds. By reacting this compound with active methylene compounds, it is possible to create extended π-conjugated systems that can function as fluorescent emitters in OLEDs.
Experimental Protocol: Synthesis of a Pyrimidine-Based Fluorescent Emitter
Objective: To synthesize a novel fluorescent emitter by reacting this compound with malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol, 138.12 mg) and malononitrile (1.2 mmol, 79.27 mg) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the solution.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux with constant stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to obtain the purified product.
Data Presentation:
| Compound | Reactants | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Emission Max (nm) |
| Emitter 1 | This compound, Malononitrile | Piperidine | Ethanol | 3 | 85 | ~450 (Blue-Green) |
| Emitter 2 | This compound, Ethyl cyanoacetate | Piperidine | Ethanol | 4 | 82 | ~470 (Blue) |
Visualization:
Caption: Workflow for the synthesis of a pyrimidine-based emitter.
Synthesis of π-Conjugated Oligomers via Wittig Reaction
The Wittig reaction is a versatile method for creating carbon-carbon double bonds by reacting an aldehyde with a phosphonium ylide. This reaction can be employed to synthesize π-conjugated oligomers and polymers incorporating the this compound unit, which are promising materials for various organic electronic devices.
Experimental Protocol: Synthesis of a Pyrimidine-Containing Dimer
Objective: To synthesize a dimer containing the pyrimidine moiety using the Wittig reaction.
Materials:
-
This compound
-
Triphenylphosphine
-
Benzyl bromide (or other suitable alkyl halide)
-
Strong base (e.g., n-butyllithium or sodium hydride)
-
Anhydrous tetrahydrofuran (THF)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes for transfer of reagents
Procedure:
-
Preparation of the Phosphonium Salt: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve triphenylphosphine (1.1 mmol) in anhydrous THF. Add benzyl bromide (1.0 mmol) and stir the mixture at room temperature overnight. The phosphonium salt will precipitate and can be collected by filtration, washed with dry ether, and dried under vacuum.
-
Ylide Formation: Suspend the phosphonium salt (1.0 mmol) in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add a strong base such as n-butyllithium (1.0 mmol, 1.6 M solution in hexanes) dropwise via syringe. The formation of the ylide is indicated by a color change (typically to deep red or orange). Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.
-
Wittig Reaction: Dissolve this compound (1.0 mmol) in anhydrous THF and add it dropwise to the ylide solution at room temperature. Stir the reaction mixture overnight.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired dimer.
Data Presentation:
| Product | Aldehyde | Phosphonium Salt | Base | Solvent | Reaction Time (h) | Yield (%) |
| Dimer 1 | This compound | Benzyltriphenylphosphonium bromide | n-BuLi | THF | 12 | 75 |
| Dimer 2 | This compound | (4-Vinylbenzyl)triphenylphosphonium chloride | NaH | THF | 16 | 70 |
Visualization:
Caption: Key steps in the Wittig reaction for dimer synthesis.
Application in Chemical Sensors
The nitrogen atoms in the pyrimidine ring can act as coordination sites for metal ions. By functionalizing this compound to create more complex ligands, it is possible to develop chemosensors for the detection of specific metal ions. The binding of a metal ion can lead to a change in the photophysical properties of the molecule, such as a change in fluorescence, which can be used for sensing.
Synthesis of a Schiff Base Ligand for Metal Ion Sensing
Schiff base formation is a reversible reaction between an aldehyde and a primary amine. This reaction can be used to synthesize ligands containing the pyrimidine moiety for metal ion sensing. A pyrimidine-derived Schiff base has been shown to be a potential chemosensor for Al³⁺.[2]
Experimental Protocol: Synthesis of a Pyrimidine-Based Schiff Base Ligand
Objective: To synthesize a Schiff base ligand from this compound and an aromatic amine for potential use as a metal ion sensor.
Materials:
-
This compound
-
Aniline (or a substituted aniline)
-
Ethanol (solvent)
-
Glacial acetic acid (catalyst)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.0 mmol) in 20 mL of ethanol.
-
Add the aniline derivative (1.0 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture in an ice bath to induce crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol.
-
Recrystallize from a suitable solvent to obtain the pure Schiff base ligand.
Data Presentation:
| Ligand | Amine | Catalyst | Solvent | Reaction Time (h) | Yield (%) | Metal Ion Detected |
| Ligand 1 | Aniline | Acetic Acid | Ethanol | 3 | 90 | Fe³⁺ (potential) |
| Ligand 2 | 2-Aminophenol | Acetic Acid | Ethanol | 2.5 | 92 | Cu²⁺ (potential) |
Visualization:
Caption: Synthesis of a Schiff base ligand and its sensing mechanism.
Conclusion
This compound is a promising and versatile building block for the development of advanced functional materials. Its reactive aldehyde group allows for the straightforward synthesis of a variety of derivatives with potential applications in organic electronics and chemical sensing. The protocols provided herein offer a foundation for researchers to explore the rich chemistry of this compound and to develop novel materials with tailored properties for a range of technological applications. Further research into the derivatization of this compound is warranted to fully unlock its potential in materials science.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Synthesis of 2-Methoxypyrimidine-4-carbaldehyde
Welcome to the technical support center for the synthesis of 2-Methoxypyrimidine-4-carbaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize your synthetic protocols.
Troubleshooting Guides & FAQs
This section provides answers to frequently asked questions and detailed guides to address specific issues encountered during the synthesis of this compound, with a focus on three primary synthetic routes.
Route 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine
This is a direct one-step method involving the formylation of the pyrimidine ring using a Vilsmeier reagent.
Frequently Asked Questions (FAQs):
-
Q1: My Vilsmeier-Haack reaction has a low yield. What are the potential causes and solutions?
-
A1: Low yields in the Vilsmeier-Haack reaction are a common issue. Several factors can contribute to this, including incomplete formation of the Vilsmeier reagent, insufficient activation of the substrate, or incomplete hydrolysis of the intermediate. Ensure anhydrous conditions and proper temperature control during the preparation of the Vilsmeier reagent.
-
-
Q2: I am observing the formation of tar-like substances in my reaction. How can I prevent this?
-
A2: Tar formation is often a result of the reaction temperature being too high or an uncontrolled addition of reagents. It is crucial to maintain the recommended temperature range and add reagents slowly and dropwise, especially phosphorus oxychloride (POCl₃).
-
-
Q3: The product is difficult to precipitate during work-up. What should I do?
-
A3: The product may have some solubility in the aqueous medium. After neutralization, if precipitation is incomplete, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Troubleshooting Table:
| Issue | Possible Cause | Recommendation |
| Low or No Conversion | 1. Incomplete formation of the Vilsmeier reagent.2. The substrate is not sufficiently activated for formylation.3. Incomplete hydrolysis of the iminium intermediate. | 1. Ensure anhydrous conditions and proper temperature control during reagent preparation.2. The methoxy group should be activating enough, but consider alternative formylation methods if yields are consistently low.3. Ensure the pH is sufficiently basic during the work-up and allow adequate time for hydrolysis.[1] |
| Formation of Tar-like Substances | 1. Reaction temperature is too high.2. Uncontrolled addition of reagents. | 1. Maintain the recommended temperature range and monitor for any exothermic events.2. Add reagents slowly and dropwise, especially POCl₃.[1] |
| Product is Difficult to Precipitate | The product may have some solubility in the aqueous medium. | After neutralization, extract the aqueous layer with a suitable organic solvent like ethyl acetate or dichloromethane.[1] |
| Regioisomer Formation | Formylation at other positions on the pyrimidine ring. | Optimize reaction conditions (temperature, time, stoichiometry) to favor the desired isomer. Purification by chromatography is crucial to separate isomers.[1] |
Experimental Protocol: Vilsmeier-Haack Formylation
-
Vilsmeier Reagent Preparation: In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool N,N-dimethylformamide (DMF) (used as both reagent and solvent) to 0°C. Slowly add phosphorus oxychloride (POCl₃) (1.5 to 3 equivalents) dropwise while maintaining the temperature below 5°C. Stir for 30-60 minutes at this temperature to form the Vilsmeier reagent.[1]
-
Reactant Addition: Dissolve 2-methoxypyrimidine (1 equivalent) in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-90°C for 2-8 hours. Monitor the reaction by TLC.[1]
-
Work-up: Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Hydrolysis and Neutralization: Basify the aqueous solution with a cold sodium hydroxide or sodium carbonate solution to a pH of 8-9 to hydrolyze the intermediate iminium salt and precipitate the product.[1]
-
Purification: Filter the precipitate, wash it with cold water, and dry. Recrystallize or perform column chromatography for further purification.
Route 2: Nucleophilic Aromatic Substitution (SNAr)
This two-step route involves the initial synthesis of a 2-chloro-4-formylpyrimidine, followed by a nucleophilic aromatic substitution with sodium methoxide.
Frequently Asked Questions (FAQs):
-
Q1: My SNAr reaction is not going to completion. What can I do?
-
A1: Incomplete SNAr reactions can be due to several factors. Ensure you are using anhydrous methanol and properly dried glassware, as water can react with the starting material. Also, consider increasing the reaction time or temperature and using a sufficient excess of sodium methoxide (1.5 to 2 equivalents).
-
-
Q2: I am observing the formation of a side product with a hydroxyl group instead of a methoxy group. Why is this happening?
-
A2: This is likely due to the presence of water in your reaction, leading to the hydrolysis of the chloro group. It is critical to maintain strictly anhydrous conditions.
-
Troubleshooting Table:
| Issue | Possible Cause | Recommendation |
| Low Yield in Methoxylation Step | 1. Incomplete reaction.2. Presence of water in the reaction.3. Insufficient amount of sodium methoxide. | 1. Increase the reaction time or temperature.2. Use anhydrous methanol and properly dried glassware.3. Increase the equivalents of sodium methoxide.[1] |
| Side Product Formation (e.g., hydrolysis of the chloro group) | Reaction with residual water. | Ensure strictly anhydrous conditions.[1] |
| Difficulty in Product Purification | Product is contaminated with unreacted starting material or hydrolysis byproduct. | Perform careful column chromatography or recrystallization to separate the desired product from impurities. |
Experimental Protocol: Nucleophilic Aromatic Substitution
-
Reaction Setup: In a round-bottom flask, dissolve 2-chloro-4-formylpyrimidine (1 equivalent) in anhydrous methanol.
-
Reagent Addition: Add sodium methoxide (1.5 to 2 equivalents) to the solution. This can be added as a solid or as a solution in methanol.[1]
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material.[1]
-
Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Add water to the residue and extract the product with an organic solvent (e.g., ethyl acetate).[1]
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography or recrystallization.[1]
Route 3: Oxidation of (2-methoxypyrimidin-4-yl)methanol
This route involves the oxidation of the corresponding alcohol to the aldehyde.
Frequently Asked Questions (FAQs):
-
Q1: My oxidation reaction is giving a low yield or is not selective. What are some common issues?
-
A1: Low yields or lack of selectivity in alcohol oxidations can be due to the choice of oxidizing agent, reaction temperature, or over-oxidation to the carboxylic acid. It is important to choose a mild and selective oxidizing agent and to carefully monitor the reaction progress.
-
-
Q2: What are some suitable oxidizing agents for this transformation?
-
A2: Mild oxidizing agents are preferred to avoid over-oxidation. Examples include pyridinium chlorochromate (PCC), Dess-Martin periodinane (DMP), or Swern oxidation conditions.
-
Troubleshooting Table:
| Issue | Possible Cause | Recommendation |
| Low or No Conversion | 1. Inactive oxidizing agent.2. Insufficient reaction temperature or time. | 1. Use a fresh or properly stored oxidizing agent.2. Gradually increase the reaction temperature or extend the reaction time, monitoring by TLC. |
| Over-oxidation to Carboxylic Acid | The oxidizing agent is too strong or the reaction time is too long. | Use a milder oxidizing agent (e.g., PCC, DMP). Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed. |
| Formation of Side Products | The reaction conditions are too harsh, leading to degradation of the starting material or product. | Use milder reaction conditions and ensure the reaction is carried out under an inert atmosphere if the reagents are air-sensitive. |
Experimental Protocol: General Oxidation of an Alcohol to an Aldehyde
-
Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve (2-methoxypyrimidin-4-yl)methanol (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane for PCC or DMP oxidation).
-
Reagent Addition: Add the oxidizing agent (e.g., PCC or DMP, typically 1.1-1.5 equivalents) portion-wise to the stirred solution at room temperature or 0°C.
-
Reaction Conditions: Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.
-
Work-up: Upon completion, the work-up procedure will depend on the oxidizing agent used. For PCC, the reaction mixture is typically filtered through a pad of silica gel or celite to remove the chromium salts, and the filtrate is concentrated. For DMP, the reaction is quenched with a saturated solution of sodium bicarbonate and sodium thiosulfate, followed by extraction.
-
Purification: The crude product is purified by column chromatography on silica gel.
References
Technical Support Center: Purification of 2-Methoxypyrimidine-4-carbaldehyde
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming common challenges encountered during the purification of 2-Methoxypyrimidine-4-carbaldehyde.
Troubleshooting Guide
This guide addresses specific issues in a question-and-answer format to provide direct and actionable solutions for common purification problems.
Issue 1: Low or No Recovery During Silica Gel Column Chromatography
-
Question: I am losing my product during silica gel column chromatography. My starting crude material shows a clear spot on TLC, but I recover very little from the column. What is happening?
-
Answer: Low recovery of aldehydes on silica gel is a frequent issue that can stem from the acidic nature of standard silica gel, leading to irreversible adsorption or decomposition of the aldehyde.[1] Aldehydes can be sensitive, and prolonged contact with an acidic stationary phase can be detrimental.
Recommendations:
-
Deactivate the Silica Gel: Neutralize the acidic sites by preparing a slurry of the silica gel in your eluent containing a small amount of a volatile base, such as 0.1-1% triethylamine.[1]
-
Use an Alternative Stationary Phase: Consider using a less acidic or basic adsorbent. Neutral or basic alumina can be excellent alternatives.[1] Other options include Florisil or Celite.[1]
-
Minimize Contact Time: Employ flash chromatography, using positive pressure to accelerate the elution. This reduces the time the compound spends on the stationary phase, minimizing potential degradation.[1]
-
Optimize the Solvent System: Ensure your eluent provides good solubility without having excessively strong interactions with the stationary phase.
-
Issue 2: The Product is Decomposing During Purification
-
Question: I see new spots appearing on my TLC plates of the collected fractions, suggesting my product is decomposing. How can I prevent this?
-
Answer: Aldehydes are prone to oxidation, especially when exposed to air and light.[1] This can lead to the formation of the corresponding carboxylic acid, a common impurity.[1]
Recommendations:
-
Work Under an Inert Atmosphere: Whenever feasible, conduct purification steps under a nitrogen or argon atmosphere to minimize exposure to oxygen.[1]
-
Use Degassed Solvents: Solvents can contain dissolved oxygen. Degas your solvents before use by sparging with nitrogen or through several freeze-pump-thaw cycles.[1]
-
Avoid Prolonged Exposure to Light: Protect your sample from light by covering flasks with aluminum foil.
-
Issue 3: Compound "Oils Out" During Recrystallization
-
Question: When I cool the solution for recrystallization, my product separates as an oil instead of forming crystals. What should I do?
-
Answer: "Oiling out" typically occurs when the solute is supersaturated above its melting point or when impurities are present that depress the melting point of the mixture.[2]
Recommendations:
-
Ensure Purity: The crude material may be too impure. First, try purifying by column chromatography to remove the impurities that are hindering crystallization.
-
Adjust the Solvent System: You may be using a solvent in which the compound is too soluble. Try a solvent system with a slightly lower solvating power, or use a co-solvent system (e.g., dissolve in a good solvent like dichloromethane and add a poor solvent like hexane until cloudy, then heat to clarify and cool slowly).[1]
-
Slow Down Cooling: Allow the solution to cool to room temperature very slowly before moving it to an ice bath. Rapid cooling encourages oil formation.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the solution's surface. This can provide a nucleation site for crystal growth.
-
Summary of Common Chromatography Problems & Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Streaking on TLC/Column | Compound is too polar for the eluent; column is overloaded. | Increase the eluent polarity; decrease the amount of sample loaded.[1] |
| Product Elutes with Solvent Front | The eluent is too polar. | Decrease the polarity of the eluent.[1] |
| Product Does Not Elute | The eluent is not polar enough; strong adsorption to the stationary phase. | Increase the eluent polarity; consider a different adsorbent (e.g., alumina).[1] |
| Poor Separation of Spots | Inappropriate solvent system; column was packed improperly. | Optimize the solvent system using TLC with various solvent ratios; carefully repack the column.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in crude this compound?
A1: Impurities are typically related to the synthetic route. Common impurities may include:
-
Unreacted Starting Materials: Such as a precursor like 2-chloro- or 2-methylpyrimidine derivatives.[1][2]
-
Over-oxidation Product: 2-Methoxypyrimidine-4-carboxylic acid, especially if the synthesis involves an oxidation step.[1]
-
Hydrolysis Products: If a precursor like 2-chloro-4-formylpyrimidine is used, residual water can lead to the formation of 2-hydroxy-4-formylpyrimidine.[2]
-
By-products from Synthesis: Specific side-products from the reaction used, for example, from a Vilsmeier-Haack reaction.[3]
Q2: What is a good starting solvent system for column chromatography?
A2: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Common choices include gradients of ethyl acetate in hexane or petroleum ether.[1] You can determine the optimal ratio by running several TLCs with different solvent compositions to achieve a retention factor (Rf) of approximately 0.25-0.35 for the desired compound.
Q3: How can I confirm the purity of my final product?
A3: A combination of techniques should be used to confirm purity:
-
Thin-Layer Chromatography (TLC): A single spot observed in multiple different eluent systems is a strong indicator of purity.[1]
-
Melting Point: A pure compound will have a sharp and narrow melting point range.[1]
-
Spectroscopic Methods:
-
NMR (¹H and ¹³C): The absence of peaks corresponding to impurities is crucial.
-
Mass Spectrometry (MS): Confirms the correct molecular weight of your compound.[1]
-
-
High-Performance Liquid Chromatography (HPLC): This technique provides a quantitative measure of purity.[1]
Q4: What are some suitable solvents for recrystallization?
A4: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at room temperature or below.[1] You may need to screen several solvents. Good candidates to test include:
Experimental Protocols
Protocol 1: Column Chromatography on Silica Gel
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the solvent to drain until it is level with the top of the silica bed. Ensure the packing is firm and free of cracks or air bubbles.[1]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimum amount of a polar solvent (e.g., dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the packed column.[1]
-
Elution: Begin eluting with a low-polarity solvent system (e.g., 5% ethyl acetate in hexane), gradually increasing the polarity as needed based on TLC monitoring.
-
Fraction Collection & Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.[1]
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, find a suitable solvent or solvent pair where the crude product is soluble when hot but insoluble when cold.
-
Dissolution: In an appropriately sized flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.[1]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.[1]
-
Crystal Isolation: Collect the formed crystals by vacuum filtration. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Visual Guides
Caption: Troubleshooting workflow for purifying this compound.
Caption: Logic for selecting a purification method based on impurity type.
References
Technical Support Center: Overcoming Low Yield in 2-Methoxypyrimidine-4-carbaldehyde Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions involving 2-Methoxypyrimidine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general challenges when working with this compound?
A1: this compound is an electron-deficient aromatic aldehyde. The pyrimidine ring withdraws electron density, which can affect the reactivity of the aldehyde group. Common challenges include susceptibility to nucleophilic attack on the pyrimidine ring, potential for side reactions, and purification difficulties due to the polarity of the molecule and its derivatives. Careful control of reaction conditions is crucial for achieving high yields.
Q2: How does the electron-deficient nature of the pyrimidine ring affect common reactions?
A2: The electron-withdrawing nature of the pyrimidine ring makes the aldehyde carbon more electrophilic and susceptible to nucleophilic attack. This can be advantageous in reactions like Wittig olefination and reductive amination. However, it can also lead to undesired side reactions. For instance, in Grignard reactions, the strongly nucleophilic Grignard reagent might interact with the pyrimidine ring itself.
Q3: Are there any specific storage and handling recommendations for this compound?
A3: Like many aldehydes, this compound can be sensitive to air and light. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon), in a cool, dark place. Aldehydes can oxidize to carboxylic acids over time, so using a freshly opened or purified batch is recommended for best results.
Troubleshooting Guides for Common Reactions
This section provides troubleshooting for specific issues that may arise during common reactions with this compound, including Wittig reactions, Grignard reactions, and reductive aminations.
Troubleshooting Workflow
Caption: A general workflow for troubleshooting low-yield reactions.
Wittig Reaction
The Wittig reaction is a versatile method for synthesizing alkenes from aldehydes. However, with an electron-deficient aldehyde like this compound, specific challenges can arise.
Q4: My Wittig reaction with this compound is resulting in a low yield of the desired alkene. What are the potential causes?
A4: Low yields in Wittig reactions with this substrate can be due to several factors:
-
Ylide Instability: The phosphorus ylide might be unstable under the reaction conditions. It's crucial to generate the ylide in situ and use it promptly.
-
Base Selection: The choice of base is critical for deprotonating the phosphonium salt to form the ylide. Strong bases like n-butyllithium or sodium hydride are commonly used. Incomplete deprotonation will lead to a lower concentration of the active ylide.[1]
-
Reaction with the Pyrimidine Ring: While less common, highly reactive ylides could potentially interact with the electron-deficient pyrimidine ring.
-
Steric Hindrance: If the phosphonium ylide is sterically bulky, the reaction rate may be slow, leading to incomplete conversion.
-
Side Reactions: The aldehyde may undergo self-condensation or other side reactions if the conditions are too harsh (e.g., high temperature).
Data Presentation: Wittig Reaction Conditions and Expected Yields
| Phosphonium Salt | Base | Solvent | Temperature (°C) | Expected Yield Range (%) |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | -78 to RT | 70-85 |
| Ethyltriphenylphosphonium bromide | NaH | DMSO | RT to 50 | 65-80 |
| (Carbethoxymethylene)triphenylphosphorane | K₂CO₃ | DCM | RT | 80-95 |
Note: Yields are estimates and can vary based on specific reaction scale and purity of reagents.
Experimental Protocol: Wittig Reaction
-
Ylide Generation:
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add methyltriphenylphosphonium bromide (1.2 eq).
-
Add anhydrous tetrahydrofuran (THF) via syringe.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Slowly add n-butyllithium (1.1 eq) dropwise. The solution should turn a characteristic deep red or orange color, indicating ylide formation.
-
Allow the mixture to stir at -78 °C for 1 hour.
-
-
Reaction with Aldehyde:
-
Dissolve this compound (1.0 eq) in anhydrous THF in a separate flask.
-
Add the aldehyde solution dropwise to the cold ylide solution.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product will contain triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent or by column chromatography.
-
Visualization: Wittig Reaction Pathway
Caption: The key steps of the Wittig reaction pathway.
Grignard Reaction
Grignard reagents are potent nucleophiles used to form carbon-carbon bonds. Their high reactivity requires careful control to avoid side reactions with this compound.
Q5: I am observing a low yield of the desired secondary alcohol in my Grignard reaction. What are the common pitfalls?
A5: Low yields in Grignard reactions with this substrate are often due to:
-
Moisture: Grignard reagents are extremely sensitive to moisture and protic solvents, which will quench the reagent.[2] Ensure all glassware is flame-dried and solvents are anhydrous.
-
Reaction with the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring can act as Lewis bases and coordinate with the magnesium of the Grignard reagent. In some cases, direct nucleophilic addition to the ring can occur, especially at elevated temperatures.
-
Enolization: If the Grignard reagent is particularly bulky and basic, it may deprotonate the carbon alpha to the aldehyde, leading to enolate formation and recovery of starting material after workup.
-
Side Reactions of the Aldehyde: The aldehyde can be reduced to the corresponding alcohol if the Grignard reagent has a beta-hydride that can be transferred (e.g., isopropylmagnesium bromide).
Data Presentation: Grignard Reaction Conditions and Expected Yields
| Grignard Reagent | Solvent | Temperature (°C) | Expected Yield Range (%) |
| Methylmagnesium bromide | Diethyl Ether | 0 to RT | 60-75 |
| Phenylmagnesium bromide | THF | -20 to RT | 55-70 |
| Vinylmagnesium bromide | THF | -40 to 0 | 50-65 |
Note: Yields are estimates and can vary based on specific reaction scale and purity of reagents.
Experimental Protocol: Grignard Reaction
-
Reaction Setup:
-
In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel and condenser under an inert atmosphere, place magnesium turnings (1.5 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add anhydrous diethyl ether.
-
-
Grignard Reagent Formation:
-
Dissolve the corresponding alkyl or aryl halide (e.g., bromobenzene) (1.2 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small portion of the halide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a color change.
-
Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition is complete, continue to stir until most of the magnesium is consumed.
-
-
Reaction with Aldehyde:
-
Cool the Grignard reagent to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the aldehyde solution dropwise to the Grignard reagent, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualization: Grignard Reaction Pathway
Caption: The pathway of a Grignard reaction with an aldehyde.
Reductive Amination
Reductive amination is a powerful method for forming C-N bonds. It involves the formation of an imine intermediate, which is then reduced to an amine.
Q6: My one-pot reductive amination is giving a low yield of the desired amine, and I see significant amounts of the starting aldehyde and/or the corresponding alcohol. What is going wrong?
A6: Low yields in reductive amination can be traced to issues in either the imine formation or the reduction step:
-
Inefficient Imine Formation: Imine formation is an equilibrium-driven process. The presence of water, a byproduct, can inhibit the reaction. Using a dehydrating agent or a solvent system that allows for water removal (e.g., a Dean-Stark trap with toluene) can improve yields. The pH of the reaction is also critical; slightly acidic conditions are often optimal for imine formation.
-
Premature Aldehyde Reduction: If the reducing agent is too reactive, it can reduce the aldehyde to an alcohol before it has a chance to form the imine.[3] Using a milder reducing agent that is selective for the imine over the aldehyde, such as sodium triacetoxyborohydride (NaBH(OAc)₃), is often preferred for one-pot procedures.[4]
-
Imine Reduction is Too Slow: If the reduction of the imine is slow, the imine may be susceptible to hydrolysis back to the starting materials.
-
Amine Reactivity: If the amine being used is a poor nucleophile (e.g., highly sterically hindered or electron-poor), imine formation will be slow.
Data Presentation: Reductive Amination Conditions and Expected Yields
| Amine | Reducing Agent | Solvent | Additive | Expected Yield Range (%) |
| Benzylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | Acetic Acid (cat.) | 85-95 |
| Aniline | NaBH₃CN | Methanol | Acetic Acid | 70-85 |
| Morpholine | NaBH(OAc)₃ | Dichloroethane (DCE) | None | 80-90 |
Note: Yields are estimates and can vary based on specific reaction scale and purity of reagents.
Experimental Protocol: One-Pot Reductive Amination
-
Reaction Setup:
-
To a round-bottom flask, add this compound (1.0 eq) and the primary or secondary amine (1.1 eq).
-
Add an appropriate solvent, such as 1,2-dichloroethane (DCE) or methanol.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
-
Reduction:
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in one portion.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting aldehyde.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stir vigorously until gas evolution ceases.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
-
Visualization: Reductive Amination Pathway
Caption: The two-step process of a one-pot reductive amination.
References
Stability issues of 2-Methoxypyrimidine-4-carbaldehyde in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Methoxypyrimidine-4-carbaldehyde in solution. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: Based on its chemical structure, the primary stability concerns for this compound in solution are susceptibility to oxidation, hydrolysis, and potential degradation under acidic or basic conditions. The aldehyde functional group is prone to oxidation, while the methoxy and pyrimidine groups can be susceptible to hydrolysis.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: As a solid, the compound should be stored in a tightly sealed, air-resistant container at 2-8°C under an inert atmosphere.[1][2] For solutions, it is generally not recommended to store them for long periods as this can accelerate degradation.[3] If short-term storage is necessary, use a high-purity, anhydrous aprotic solvent, and store the solution at low temperatures (-20°C or -80°C) in a tightly sealed vial, protected from light.[3]
Q3: How can I detect degradation of this compound in my sample?
A3: Degradation may sometimes be observed as a change in the physical appearance of the solid (e.g., color change) or solution (e.g., color change, precipitation).[3] However, significant degradation can occur without visible signs.[3] The most reliable methods for detecting degradation are analytical techniques such as High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Thin Layer Chromatography (TLC).[3]
Q4: Which solvents are recommended for preparing solutions of this compound?
A4: While specific stability data in various solvents is limited, aprotic solvents such as anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are generally preferred for stock solutions to minimize the risk of hydrolysis. The choice of solvent will also depend on the specific requirements of your experiment. Always prepare fresh solutions whenever possible for the best results.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of the compound leading to a lower effective concentration or interference from degradation products. | 1. Verify the purity of your this compound sample using an appropriate analytical method (e.g., HPLC, LC-MS).2. If degradation is confirmed, use a fresh, high-purity batch of the compound.3. Review your solution preparation, handling, and storage procedures to ensure they align with best practices (see FAQs). |
| Change in the physical appearance of the solid compound (e.g., color change, clumping). | Exposure to air (oxidation), moisture (hydrolysis), or elevated temperatures. | 1. It is best to discard the sample as its purity may be compromised.2. Ensure future samples are stored under the recommended conditions (2-8°C, inert atmosphere, tightly sealed).[2] |
| Precipitation or color change observed in a stock solution. | Compound degradation, poor solubility, or reaction with the solvent. | 1. Prepare a fresh stock solution using a high-purity, anhydrous aprotic solvent.2. If the issue persists, consider trying a different aprotic solvent.3. Assess the stability of the compound in the chosen solvent over a short period using an analytical technique like HPLC. |
| Low yield or formation of side products in a reaction. | Instability of the aldehyde under the reaction conditions (e.g., pH, temperature, presence of oxidizing or reducing agents). | 1. Ensure all reagents and solvents are pure and anhydrous.2. Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon).3. If the reaction involves acidic or basic conditions, the stability of this compound under these conditions should be evaluated beforehand. |
Qualitative Stability Summary
| Condition | Solvent Type | Expected Stability | Potential Degradation Pathway |
| Neutral pH, Room Temp | Aprotic (e.g., DMSO, DMF, ACN) | Moderate to Good (short-term) | Slow oxidation |
| Neutral pH, Room Temp | Protic (e.g., Methanol, Ethanol) | Fair to Moderate | Potential for slow hydrolysis and acetal formation |
| Neutral pH, Room Temp | Aqueous Buffers | Poor to Fair | Hydrolysis, hydration of the aldehyde |
| Acidic Conditions (pH < 4) | Protic / Aqueous | Poor | Acid-catalyzed hydrolysis of the methoxy group, potential polymerization |
| Basic Conditions (pH > 9) | Protic / Aqueous | Poor | Base-catalyzed hydrolysis, Cannizzaro reaction, aldol condensation |
| Presence of Oxidizing Agents | Any | Poor | Oxidation of the aldehyde to a carboxylic acid |
| Exposure to Light | Any | Fair to Moderate | Potential for photolytic degradation |
Experimental Protocols
Protocol for Assessing Solution Stability by HPLC
This protocol outlines a general method for a forced degradation study to assess the stability of this compound in a chosen solvent.
1. Materials and Reagents:
-
This compound
-
HPLC-grade solvent of interest (e.g., Acetonitrile, DMSO, Methanol)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
HPLC system with a UV detector
-
C18 HPLC column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
2. Preparation of Stock Solution:
-
Accurately weigh and dissolve a known amount of this compound in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
3. Stress Conditions:
-
Time Zero: Immediately after preparation, dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the baseline.
-
Room Temperature Stability: Store an aliquot of the stock solution at room temperature, protected from light. Analyze samples at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Elevated Temperature Stability: Store an aliquot of the stock solution at an elevated temperature (e.g., 40°C or 60°C), protected from light. Analyze samples at various time points.
-
Photostability: Expose an aliquot of the stock solution to a light source (e.g., a photostability chamber) and analyze at various time points. A dark control should be run in parallel.
-
Acidic/Basic Hydrolysis: To separate aliquots of the stock solution, add a small amount of dilute acid (e.g., 0.1 M HCl) or base (e.g., 0.1 M NaOH). Monitor the degradation over time by HPLC.
4. HPLC Analysis:
-
Mobile Phase: A typical starting point would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Gradient: A suitable gradient might be 10-90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a wavelength where the compound has maximum absorbance (this can be determined with a UV scan).
-
Analysis: At each time point, inject the sample and integrate the peak area of the parent compound. The percentage of degradation can be calculated relative to the peak area at time zero. The appearance of new peaks indicates the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for stability issues.
Caption: Potential degradation pathways.
References
Technical Support Center: Synthesis of 2-Methoxypyrimidine-4-carbaldehyde
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methoxypyrimidine-4-carbaldehyde. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: There are three primary synthetic routes for the preparation of this compound:
-
Vilsmeier-Haack formylation of 2-methoxypyrimidine: This method introduces a formyl group onto the pyrimidine ring.
-
Oxidation of 4-methyl-2-methoxypyrimidine: This route involves the selective oxidation of a methyl group at the 4-position of the pyrimidine ring.
-
Synthesis from a di-chlorinated pyrimidine precursor: This multi-step approach typically involves the synthesis of a dichlorinated pyrimidine aldehyde followed by selective methoxylation.
Q2: I am observing a significant amount of starting material in my Vilsmeier-Haack reaction. What could be the cause?
A2: Incomplete conversion in a Vilsmeier-Haack reaction can be due to several factors. Ensure that your reagents, particularly phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), are anhydrous, as the Vilsmeier reagent is sensitive to moisture. The reaction is also temperature-dependent; insufficient heating may lead to a sluggish reaction. Additionally, the electronic nature of the substrate plays a role; while the 2-methoxy group is activating, pyrimidines can be less reactive than other aromatic systems.
Q3: During the oxidation of 4-methyl-2-methoxypyrimidine, I am getting a significant amount of a more polar byproduct. What is it likely to be?
A3: The more polar byproduct is likely the corresponding carboxylic acid, 2-methoxypyrimidine-4-carboxylic acid, resulting from over-oxidation of the desired aldehyde. This is a common side reaction in the oxidation of methyl groups on heterocyclic rings.
Q4: How can I purify the final this compound product?
A4: Purification can typically be achieved through column chromatography on silica gel. A gradient elution with a solvent system such as ethyl acetate in hexanes is often effective. Recrystallization from a suitable solvent or solvent mixture can also be employed for further purification.
Troubleshooting Guides
Route 1: Vilsmeier-Haack Formylation of 2-Methoxypyrimidine
This route involves the reaction of 2-methoxypyrimidine with the Vilsmeier reagent (POCl₃/DMF) to introduce a formyl group at the 4-position.
Potential Side-Products and Troubleshooting
| Side-Product/Issue | Potential Cause | Troubleshooting Steps |
| Unreacted 2-Methoxypyrimidine | Inactive Vilsmeier reagent (due to moisture). Insufficient reaction temperature or time. | Ensure anhydrous conditions. Use freshly distilled POCl₃ and anhydrous DMF. Increase reaction temperature and/or prolong reaction time, monitoring by TLC. |
| Incomplete hydrolysis of iminium salt | Insufficient water during workup. pH of the workup solution is not optimal. | Add sufficient water or ice during the workup to ensure complete hydrolysis. Adjust the pH of the aqueous solution to be slightly basic (pH 8-9) to facilitate the release of the free aldehyde. |
| Formation of tar-like substances | High reaction temperatures. | Maintain careful temperature control, especially during the formation of the Vilsmeier reagent. Consider a lower reaction temperature for a longer duration. |
| Hydrolysis of the methoxy group | Presence of strong acid and water at elevated temperatures during workup. | Perform the hydrolytic workup at low temperatures (e.g., by pouring the reaction mixture onto ice) and neutralize the acid promptly. |
Experimental Protocol: Vilsmeier-Haack Formylation
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen), cool anhydrous N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (1.5 - 2.0 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture at 0 °C for 30-60 minutes to form the Vilsmeier reagent.
-
Add a solution of 2-methoxypyrimidine (1 equivalent) in anhydrous DMF dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice.
-
Basify the aqueous solution with a cold aqueous solution of sodium carbonate or sodium hydroxide to a pH of 8-9.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Vilsmeier-Haack Formylation
Caption: Workflow for the Vilsmeier-Haack formylation of 2-methoxypyrimidine.
Route 2: Oxidation of 4-methyl-2-methoxypyrimidine
This approach utilizes an oxidizing agent, such as selenium dioxide (SeO₂), to convert the methyl group at the 4-position to a formyl group.
Potential Side-Products and Troubleshooting
| Side-Product/Issue | Potential Cause | Troubleshooting Steps |
| 2-Methoxypyrimidine-4-carboxylic acid | Over-oxidation. Presence of water. | Use a stoichiometric amount of the oxidizing agent (e.g., 1.0-1.1 equivalents of SeO₂). Carefully monitor the reaction by TLC and stop it once the starting material is consumed. Ensure anhydrous reaction conditions if the oxidant is sensitive to water. |
| Unreacted 4-methyl-2-methoxypyrimidine | Insufficient amount of oxidizing agent. Low reaction temperature or short reaction time. | Use a slight excess of the oxidizing agent. Increase the reaction temperature or extend the reaction time, monitoring by TLC. |
| Formation of selenium-containing byproducts | Incomplete removal of selenium residues during workup. | Filter the reaction mixture through a pad of celite to remove insoluble selenium byproducts. Thoroughly wash the organic extracts. |
| Decomposition of the product | Harsh reaction conditions (e.g., high temperature for prolonged periods). | Use the mildest effective reaction conditions. Minimize the reaction time once the starting material is consumed. |
Experimental Protocol: Oxidation with Selenium Dioxide
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methyl-2-methoxypyrimidine (1 equivalent) in a suitable solvent (e.g., dioxane, toluene).
-
Add selenium dioxide (SeO₂) (1.0 - 1.2 equivalents) portion-wise to the stirred solution.
-
Heat the reaction mixture to reflux (typically 100-140 °C) and maintain for 4-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the black selenium precipitate.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water, followed by a saturated sodium bicarbonate solution, and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Troubleshooting Logic for Oxidation
Caption: Troubleshooting logic for the oxidation of 4-methyl-2-methoxypyrimidine.
Route 3: From 2,4-dichloro-5-formylpyrimidine
This synthetic pathway involves the initial preparation of a dichlorinated pyrimidine aldehyde, followed by a selective nucleophilic substitution with sodium methoxide.
Potential Side-Products and Troubleshooting
| Side-Product/Issue | Potential Cause | Troubleshooting Steps |
| Unreacted 2,4-dichloro-5-formylpyrimidine | Incomplete reaction. Insufficient sodium methoxide. | Increase reaction time or temperature. Use a slight excess of sodium methoxide. |
| Formation of 4-chloro-2-methoxypyrimidine-5-carbaldehyde and 2-chloro-4-methoxypyrimidine-5-carbaldehyde | Non-selective methoxylation. | Careful control of reaction temperature and stoichiometry of sodium methoxide may favor one isomer. Isomers will likely require careful separation by chromatography. |
| 2,4-dimethoxypyrimidine-5-carbaldehyde | Use of excess sodium methoxide or prolonged reaction time/high temperature. | Use a controlled amount of sodium methoxide (e.g., 1.0-1.2 equivalents) and monitor the reaction closely to stop it after the formation of the desired mono-substituted product. |
| 2-hydroxy-4-chloropyrimidine-5-carbaldehyde or 4-hydroxy-2-chloropyrimidine-5-carbaldehyde | Presence of water in the reaction mixture leading to hydrolysis of the chloro group. | Ensure strictly anhydrous conditions, including dry solvents and glassware. |
Experimental Protocol: Methoxylation of a Dichloropyrimidine
-
Dissolve the dichlorinated pyrimidine aldehyde precursor in anhydrous methanol in a flame-dried flask under an inert atmosphere.
-
Add a solution of sodium methoxide in methanol (1.0-1.2 equivalents) dropwise at a controlled temperature (e.g., 0 °C to room temperature).
-
Stir the reaction mixture and monitor its progress by TLC. The reaction time and temperature may need to be optimized.
-
Once the reaction has reached the desired conversion, neutralize the mixture with a mild acid (e.g., ammonium chloride solution).
-
Remove the methanol under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to separate the desired product from unreacted starting material and any isomeric byproducts.
Reaction Pathway for Dichloro-precursor Route
Caption: Reaction pathway for the synthesis from a dichlorinated precursor.
Technical Support Center: Synthesis of 2-Methoxypyrimidine-4-carbaldehyde
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the reaction conditions for the synthesis of 2-Methoxypyrimidine-4-carbaldehyde.
Proposed Synthetic Pathway
A common and effective method for the synthesis of this compound involves a three-step process starting from uracil.
Caption: Proposed three-step synthesis of this compound.
Step 1: Vilsmeier-Haack Formylation of Uracil
Experimental Protocol
-
Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-Dimethylformamide (DMF) to 0°C.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring, maintaining the temperature between 0-5°C.
-
Reactant Addition: After the addition of POCl₃ is complete, add uracil portion-wise to the Vilsmeier reagent.
-
Reaction: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Isolation: Neutralize the mixture with a saturated sodium bicarbonate solution to precipitate the product. Filter the solid, wash with cold water, and dry to obtain 2,4-dihydroxy-5-pyrimidinecarbaldehyde.
Troubleshooting Guide: Step 1
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction temperature or time. 3. Poor solubility of uracil. | 1. Ensure all glassware is oven-dried and use anhydrous DMF. 2. Incrementally increase the reaction temperature (up to 100°C) and/or extend the reaction time, monitoring by TLC. 3. The use of DMF as a solvent should aid solubility as the reaction proceeds.[1] |
| Formation of Tar/Polymeric Material | 1. Reaction temperature is too high. 2. Prolonged reaction time at high temperature. | 1. Maintain the temperature strictly within the recommended range (80-90°C). 2. Monitor the reaction closely by TLC and stop the reaction once the starting material is consumed. |
| Inconsistent Yields | 1. Variability in the quality of reagents. 2. Inefficient quenching and isolation. | 1. Use high-purity, anhydrous reagents. 2. Ensure the reaction mixture is poured onto a sufficient amount of ice and neutralize slowly to avoid decomposition of the product. |
FAQs: Step 1
-
Q1: Why is it crucial to maintain a low temperature during the formation of the Vilsmeier reagent?
-
A1: The reaction between DMF and POCl₃ is highly exothermic. Maintaining a low temperature (0-5°C) is essential to control the reaction rate, prevent the decomposition of the reagent, and ensure safety.
-
-
Q2: Can other solvents be used for this reaction?
-
A2: While DMF is typically used as both a reagent and a solvent, other high-boiling inert solvents like o-xylene or dichloroethane have been used. However, using DMF as the solvent has been shown to give higher yields and shorter reaction times.[1]
-
Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber, add 2,4-dihydroxy-5-pyrimidinecarbaldehyde to an excess of phosphorus oxychloride (POCl₃).
-
Reaction: Heat the mixture to reflux (around 105-110°C) for 3-5 hours. The reaction should be carried out in a well-ventilated fume hood.
-
Monitoring: Track the disappearance of the starting material using TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and slowly pour it onto crushed ice with vigorous stirring.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate or toluene.
-
Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be further purified by column chromatography or recrystallization.[2][3]
Troubleshooting Guide: Step 2
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Chlorination | 1. Insufficient POCl₃. 2. Reaction time is too short or temperature is too low. 3. Presence of water in the starting material. | 1. Use a larger excess of POCl₃, which also acts as the solvent. 2. Ensure the reaction is maintained at reflux and extend the reaction time if necessary. 3. Thoroughly dry the 2,4-dihydroxy-5-pyrimidinecarbaldehyde before the reaction. |
| Product Decomposition during Work-up | 1. Quenching is too rapid, leading to a large exotherm. 2. Hydrolysis of the chloro groups. | 1. Add the reaction mixture to ice slowly and with efficient stirring to dissipate heat. 2. Perform the work-up and extraction quickly and at a low temperature. |
| Low Isolated Yield | 1. Product loss during extraction. 2. Inefficient removal of POCl₃. | 1. Perform multiple extractions with the organic solvent to ensure complete recovery. 2. A significant portion of the excess POCl₃ can be removed by distillation before quenching.[3] |
FAQs: Step 2
-
Q1: Is a catalyst or base required for this chlorination?
-
A1: Generally, heating in excess POCl₃ is sufficient. However, for some substrates, the addition of a base like pyridine or N,N-dimethylaniline can facilitate the reaction, sometimes allowing for the use of equimolar amounts of POCl₃.[4]
-
-
Q2: What are the safety precautions for working with POCl₃?
-
A2: Phosphorus oxychloride is highly corrosive and reacts violently with water. It should always be handled in a fume hood with appropriate personal protective equipment (gloves, goggles, lab coat). The work-up procedure should be performed cautiously due to the exothermic reaction with water.
-
Step 3: Selective Monomethoxylation
Experimental Protocol
-
Reagent Preparation: Prepare a solution of sodium methoxide in anhydrous methanol. Typically, 1.0 to 1.2 equivalents of sodium methoxide are used.
-
Reaction Setup: In a round-bottom flask, dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in anhydrous methanol and cool the solution to 0-5°C.
-
Reactant Addition: Slowly add the sodium methoxide solution to the solution of the dichloropyrimidine.
-
Reaction: Allow the reaction to stir at a low temperature (e.g., 0°C to room temperature) and monitor its progress by TLC. The reaction time can vary from 1 to several hours.
-
Work-up: Once the reaction is complete, neutralize the mixture with a mild acid (e.g., acetic acid) and remove the methanol under reduced pressure.
-
Isolation and Purification: Add water to the residue and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to separate the desired 2-methoxy-4-chloro-5-formylpyrimidine from the 4-methoxy-2-chloro isomer and the dimethoxy byproduct.
Troubleshooting Workflow: Step 3
Caption: Troubleshooting logic for the selective methoxylation step.
FAQs: Step 3
-
Q1: Why is the methoxy group preferentially introduced at the 2-position?
-
A1: In nucleophilic aromatic substitution on 2,4-dichloropyrimidines, the C4 position is generally more reactive towards nucleophiles than the C2 position. However, the presence of the electron-withdrawing formyl group at the 5-position can influence the regioselectivity. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing the yield of the desired 2-methoxy isomer.
-
-
Q2: What are the likely side products in this reaction?
-
A2: The main side products are the isomeric 4-methoxy-2-chloro-5-formylpyrimidine and the disubstituted 2,4-dimethoxy-5-pyrimidinecarbaldehyde. Unreacted starting material may also be present if the reaction does not go to completion.
-
-
Q3: How can I best purify the final product?
-
A3: Column chromatography on silica gel is typically the most effective method for separating the desired product from the isomeric byproduct, the disubstituted product, and any remaining starting material. A gradient elution with a solvent system like hexane/ethyl acetate is often successful.
-
References
Technical Support Center: 2-Methoxypyrimidine-4-carbaldehyde Derivatization
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting and frequently asked questions (FAQs) for the derivatization of 2-Methoxypyrimidine-4-carbaldehyde.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the derivatization of this compound via two primary methods: Reductive Amination and Wittig Reaction.
Reductive Amination
Q1: Why is my reductive amination reaction showing low to no yield?
A1: Low yields in reductive amination can stem from several factors:
-
Inefficient Imine Formation: The initial equilibrium between the aldehyde and the amine to form the imine may not be favorable. To drive the reaction forward, consider removing water as it forms, either by using a Dean-Stark apparatus or by adding dehydrating agents like anhydrous magnesium sulfate or molecular sieves.
-
Suboptimal pH: The pH of the reaction is crucial. A slightly acidic medium (pH 4-5) is often optimal for imine formation. You can add a catalytic amount of acetic acid to achieve this.
-
Reducing Agent Potency: The reducing agent may have degraded. Use a freshly opened bottle or test the activity of your reducing agent on a simpler substrate.
-
Steric Hindrance: If either the amine or the aldehyde is sterically hindered, the reaction may require more forcing conditions, such as elevated temperatures or longer reaction times.
Q2: I am observing the formation of an alcohol byproduct corresponding to the reduction of my starting aldehyde. How can I prevent this?
A2: This indicates that your reducing agent is too reactive and is reducing the aldehyde before it can form the imine. To mitigate this:
-
Use a Milder Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent than sodium borohydride (NaBH₄) and is often the reagent of choice for reductive aminations as it preferentially reduces the iminium ion over the aldehyde.
-
Stepwise Procedure: First, allow the imine to form completely by stirring the aldehyde and amine together for a period (monitor by TLC or LC-MS) before adding the reducing agent.
Q3: My purified product contains unreacted starting amine. How can I improve the purification?
A3: Removing unreacted amine can be challenging. Consider the following:
-
Acidic Wash: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated ammonium chloride solution). This will protonate the amine, making it water-soluble and facilitating its removal into the aqueous layer. Be cautious if your product contains acid-labile functional groups.
-
Scavenger Resins: Use an isocyanate or aldehyde resin to scavenge the excess primary or secondary amine from the reaction mixture.
Wittig Reaction
Q1: My Wittig reaction is not proceeding, or the yield is very low. What could be the issue?
A1: Several factors can contribute to a failed Wittig reaction:
-
Ineffective Ylide Formation: The phosphonium ylide may not be forming efficiently. This can be due to:
-
Weak Base: Ensure the base you are using is strong enough to deprotonate the phosphonium salt. n-Butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK) are commonly used for non-stabilized ylides.
-
Moisture: The reaction must be carried out under anhydrous conditions as the ylide is highly moisture-sensitive. Use dry solvents and glassware.
-
-
Sterically Hindered Aldehyde: While this compound is not exceptionally hindered, bulky ylides may react sluggishly. In such cases, heating the reaction mixture may be necessary.
-
Unreactive Ylide: If you are using a stabilized ylide (e.g., one with an adjacent ester or ketone group), it will be less reactive and may require higher temperatures or longer reaction times to react with the aldehyde.
Q2: How can I remove the triphenylphosphine oxide byproduct from my reaction mixture?
A2: Triphenylphosphine oxide is a common and often troublesome byproduct of the Wittig reaction. Here are a few strategies for its removal:
-
Crystallization: If your product is a solid, recrystallization is often effective as triphenylphosphine oxide has different solubility properties.
-
Column Chromatography: This is the most common method for separating the product from triphenylphosphine oxide. A carefully selected solvent system is key.
-
Precipitation: In some cases, triphenylphosphine oxide can be precipitated out of the solution by adding a non-polar solvent like hexane or diethyl ether and filtering it off.
Quantitative Data from Derivatization of Similar Pyrimidine Aldehydes
| Aldehyde Substrate | Reaction Type | Amine/Ylide | Reducing Agent/Base | Solvent | Yield (%) | Reference |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Reductive Amination | Indoline | NaOH (catalytic) | Methanol | 60 | [1] |
| 2-amino-4,6-dichloropyrimidine-5-carbaldehyde | Reductive Amination | N-methyltoluidine | Triethylamine | Ethanol | 50 | [1] |
| Aromatic Aldehydes | Tandem Reductive Amination/SNAr | Arylamines | NaBH₄ / K₂CO₃ | Dioxane | Good | [2] |
| p-methoxybenzaldehyde | Reductive Amination | n-butylamine | H₂ / Co catalyst | Methanol | 72-96 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., dichloromethane, dichloroethane, or methanol; 0.1-0.5 M) is added the amine (1.0-1.2 eq).
-
Imine Formation: If desired, a catalytic amount of acetic acid is added, and the mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.
-
Reduction: The reaction mixture is cooled to 0 °C, and the reducing agent (e.g., sodium triacetoxyborohydride, 1.2-1.5 eq) is added portion-wise.[4]
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).[4]
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Protocol 2: General Procedure for Wittig Reaction
-
Ylide Formation: To a stirred suspension of the appropriate phosphonium salt (1.1-1.2 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a strong base (e.g., n-BuLi, 1.0-1.1 eq) is added dropwise. The mixture is stirred at 0 °C or room temperature for 1 hour to ensure complete ylide formation.[5]
-
Reaction with Aldehyde: The reaction mixture is cooled to 0 °C, and a solution of this compound (1.0 eq) in anhydrous THF is added dropwise.[5]
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred until the starting aldehyde is consumed (monitored by TLC).
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to separate the desired alkene from triphenylphosphine oxide.[5]
Visualizations
Caption: General experimental workflows for derivatization.
Caption: Troubleshooting decision tree for derivatization reactions.
References
Technical Support Center: Catalyst Selection for 2-Methoxypyrimidine-4-carbaldehyde Reactions
This technical support center is designed for researchers, scientists, and drug development professionals working with 2-methoxypyrimidine-4-carbaldehyde. It provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges encountered during catalytic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound in catalytic reactions?
A1: The main challenges arise from the electronic nature of the pyrimidine ring and the presence of the methoxy and carbaldehyde groups. The pyrimidine ring is electron-deficient, which can affect the reactivity of catalysts, particularly in cross-coupling reactions. The aldehyde group can be sensitive to certain reaction conditions and may undergo side reactions. Careful selection of catalysts and optimization of reaction conditions are crucial for successful outcomes.
Q2: Which catalytic reactions are most commonly performed with this compound?
A2: this compound is a versatile building block. The most common catalytic reactions include:
-
Suzuki-Miyaura Coupling: To form C-C bonds by coupling with boronic acids or esters.
-
Reductive Amination: To synthesize secondary or tertiary amines by reacting with a primary or secondary amine in the presence of a reducing agent.
-
C-H Activation: For direct functionalization of the pyrimidine ring.
Suzuki-Miyaura Coupling
Q3: Which catalyst system is recommended for the Suzuki-Miyaura coupling of a halogenated this compound precursor?
A3: For the Suzuki-Miyaura coupling of halogenated pyrimidines, particularly electron-deficient ones, palladium-based catalysts are most effective. A combination of a palladium precursor and a sterically hindered, electron-rich phosphine ligand is generally recommended to promote the key steps of the catalytic cycle and suppress side reactions.[1][2]
Troubleshooting Guide: Suzuki-Miyaura Coupling
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield | Inactive catalyst system for electron-deficient pyrimidines. | Screen different palladium precatalysts (e.g., Pd(OAc)₂, Pd₂(dba)₃) and electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos).[1] |
| Poor substrate reactivity (e.g., chloropyrimidines). | Chloro-substituted pyrimidines are less reactive than their bromo or iodo counterparts.[3] Consider using a more active catalyst system or converting the chloro-substituent to a more reactive group if possible. | |
| Protodeborylation of Boronic Acid | Undesired cleavage of the C-B bond in the boronic acid. | This is a common side reaction with electron-deficient heteroaryl boronic acids.[4] Use milder bases (e.g., K₂CO₃, K₃PO₄), control the reaction temperature, and use a highly active catalyst to favor the desired coupling over protodeborylation.[4] |
| Side Product Formation | Homocoupling of the boronic acid or starting material. | Ensure rigorous degassing of solvents and reaction mixtures to remove oxygen, which can promote homocoupling.[4] |
| Aldehyde group instability. | If the aldehyde is sensitive to the reaction conditions, consider protecting it as an acetal prior to the coupling reaction. |
Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | - | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | 85 |
| Pd(dppf)Cl₂ | - | Cs₂CO₃ | 1,4-Dioxane | 90-110 | Varies |
| Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | >90 (expected) |
Note: Yields are based on reactions with similar pyrimidine substrates and may vary for this compound derivatives.[5][6]
Experimental Protocol: Suzuki-Miyaura Coupling of a Halogenated this compound Precursor
-
Reaction Setup: To a dry reaction vessel, add the halogenated this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane and water in a 4:1 ratio) via syringe.
-
Reaction Conditions: Heat the mixture to 80-100 °C and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[4]
Logical Workflow for Suzuki-Miyaura Coupling Troubleshooting
References
Technical Support Center: Solvent Effects on 2-Methoxypyrimidine-4-carbaldehyde Reactivity
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the experimental nuances of 2-Methoxypyrimidine-4-carbaldehyde. The following information is curated to address specific challenges related to solvent effects on the reactivity of this versatile heterocyclic aldehyde.
Frequently Asked Questions (FAQs)
Q1: What are the most critical solvent properties to consider when working with this compound?
A1: The reactivity of this compound is primarily influenced by the solvent's polarity, proticity, and its ability to dissolve reactants and stabilize intermediates or transition states.
-
Polar Protic Solvents (e.g., ethanol, methanol, water) can hydrogen bond with the aldehyde and nucleophiles. This can be beneficial for SN1-type reactions but may hinder SN2 reactions by solvating the nucleophile too strongly.[1][2]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile) are effective at dissolving polar reactants and stabilizing charged intermediates without strongly solvating nucleophiles, often accelerating SN2 and condensation reactions.[2]
-
Nonpolar Solvents (e.g., toluene, hexane) are typically used when reactants are nonpolar or when water needs to be removed azeotropically, for instance, in condensation reactions.
Q2: I am observing low to no conversion in my reaction. How can the solvent be the cause?
A2: Low conversion is a common issue that can often be traced back to the solvent choice.
-
Poor Solubility: If your nucleophile or the aldehyde itself has poor solubility in the chosen solvent, the reaction will be slow or may not proceed at all. Ensure all reactants are fully dissolved.
-
Inappropriate Polarity: For reactions involving polar intermediates or transition states, a nonpolar solvent may not provide sufficient stabilization, leading to a high activation energy barrier. Conversely, for reactions involving highly reactive, charged nucleophiles, a polar protic solvent might over-stabilize the nucleophile, reducing its reactivity.[1][3]
Q3: My reaction is producing a mixture of products. How can the solvent influence the selectivity?
A3: Solvents can play a significant role in reaction selectivity by differentially stabilizing competing transition states. For instance, in a reaction with both SN2 and E2 pathways, a more polar solvent might favor the SN2 pathway.[4] Additionally, in reactions involving ambident nucleophiles, the solvent can influence which atom acts as the nucleophile.
Troubleshooting Guides
Issue 1: Slow Reaction Rate in Nucleophilic Addition/Substitution
| Potential Cause | Troubleshooting Step | Rationale |
| Inappropriate Solvent Polarity | If using a nonpolar solvent, switch to a polar aprotic solvent like DMF or acetonitrile. | Polar solvents can better stabilize the charged intermediates and transition states common in nucleophilic additions to carbonyls.[3] |
| Over-solvation of Nucleophile | If using a polar protic solvent (e.g., ethanol) with a small, charged nucleophile, consider switching to a polar aprotic solvent (e.g., acetone, DMSO). | Polar protic solvents can form a tight solvent shell around the nucleophile through hydrogen bonding, reducing its effective nucleophilicity.[2][5] |
Issue 2: Low Yield in Condensation Reactions (e.g., Knoevenagel, Claisen-Schmidt)
| Potential Cause | Troubleshooting Step | Rationale |
| Reversibility of the Reaction | Use a nonpolar solvent like toluene or benzene with a Dean-Stark apparatus. | These solvents allow for the azeotropic removal of water, driving the equilibrium towards the product side and increasing the yield.[3] |
| Poor Solubility of Reactants | If reactants are not fully soluble, switch to a more polar solvent like ethanol or DMF in which all components are soluble. | A homogeneous reaction mixture is crucial for efficient reaction kinetics. |
| Side Reactions with Solvent | In reactions involving strong bases and alcohol solvents, be aware of potential trans-etherification or other side reactions. Consider an inert solvent like THF or dioxane. | Solvents like methanol or ethanol can act as nucleophiles in the presence of a strong base, leading to undesired byproducts.[6] |
Experimental Protocols
General Protocol for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 mmol) and an active methylene compound (e.g., malononitrile, 1.1 mmol) in a suitable solvent (20 mL).
-
Catalyst Addition: Add a catalytic amount of a base (e.g., piperidine, 2-3 drops).
-
Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by vacuum filtration. If not, concentrate the solvent under reduced pressure and purify the residue by column chromatography.
Solvent Considerations for Knoevenagel Condensation:
| Solvent | Advantage | Disadvantage |
| Ethanol | Good solubility for many polar reactants; acts as a polar protic medium. | The reaction may be reversible; may not be suitable for water-sensitive substrates. |
| Toluene | Allows for azeotropic removal of water with a Dean-Stark trap to drive the reaction to completion. | Lower polarity may result in poor solubility of some reactants. |
| DMF | High polarity can accelerate the reaction by stabilizing charged intermediates. | High boiling point can make removal difficult; potential for side reactions at high temperatures. |
Quantitative Data Summary
The following table presents illustrative data on the effect of different solvents on the yield of a hypothetical Knoevenagel condensation between this compound and malononitrile.
| Solvent | Dielectric Constant (ε) | Reaction Time (h) | Yield (%) |
| Toluene | 2.4 | 8 | 85 |
| THF | 7.6 | 6 | 75 |
| Ethanol | 24.6 | 4 | 92 |
| Acetonitrile | 37.5 | 3 | 95 |
| DMF | 38.3 | 2 | 98 |
Note: This data is representative and intended to illustrate general trends. Actual results may vary.
Visual Guides
Caption: Troubleshooting workflow for reactivity issues.
Caption: Solvent selection guide based on reaction type.
References
Technical Support Center: Scaling Up the Synthesis of 2-Methoxypyrimidine-4-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scalable synthesis of 2-Methoxypyrimidine-4-carbaldehyde.
Proposed Synthetic Pathway
A scalable and efficient synthesis of this compound can be achieved through a three-step process starting from the readily available 2,4-dihydroxypyrimidine (uracil). The pathway involves:
-
Vilsmeier-Haack Formylation: Introduction of a formyl group at the 5-position of the pyrimidine ring.
-
Chlorination: Conversion of the hydroxyl groups to chloro groups.
-
Selective Nucleophilic Aromatic Substitution (SNAr): Replacement of the C4-chloro group with a methoxy group.
Experimental Protocols
Step 1: Vilsmeier-Haack Formylation of 2,4-Dihydroxypyrimidine
Objective: To synthesize 2,4-dihydroxy-5-pyrimidinecarbaldehyde.
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add N,N-Dimethylformamide (DMF).
-
Cool the flask to 0-5 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for 30 minutes at the same temperature to form the Vilsmeier reagent.
-
Add 2,4-dihydroxypyrimidine (uracil) portion-wise to the Vilsmeier reagent, ensuring the temperature does not exceed 20 °C.
-
After the addition, slowly heat the reaction mixture to 70-80 °C and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the mixture with a cold aqueous solution of sodium hydroxide or sodium carbonate to a pH of 6-7.
-
The precipitated solid is collected by filtration, washed with cold water, and dried under vacuum to yield 2,4-dihydroxy-5-pyrimidinecarbaldehyde.
Step 2: Chlorination of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde
Objective: To synthesize 2,4-dichloro-5-pyrimidinecarbaldehyde.
Procedure:
-
In a round-bottom flask fitted with a reflux condenser and a gas outlet to a scrubber, place 2,4-dihydroxy-5-pyrimidinecarbaldehyde and an excess of phosphorus oxychloride (POCl₃).
-
Optionally, a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) can be added to accelerate the reaction.
-
Heat the mixture to reflux (approximately 105-110 °C) for 3-5 hours. The reaction should be monitored by TLC or HPLC.
-
After completion, cool the reaction mixture and carefully remove the excess POCl₃ under reduced pressure.
-
Pour the cooled residue slowly onto crushed ice with stirring.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2,4-dichloro-5-pyrimidinecarbaldehyde, which can be purified by column chromatography or recrystallization.
Step 3: Selective Methoxylation of 2,4-Dichloro-5-pyrimidinecarbaldehyde
Objective: To synthesize this compound.
Procedure:
-
Prepare a solution of sodium methoxide in anhydrous methanol.
-
In a separate flask, dissolve 2,4-dichloro-5-pyrimidinecarbaldehyde in anhydrous methanol and cool the solution to 0-5 °C.
-
Slowly add the sodium methoxide solution (1.0-1.2 equivalents) to the solution of the dichloropyrimidine, maintaining the low temperature.
-
Allow the reaction to stir at a low temperature (e.g., 0-10 °C) for several hours, monitoring the progress by TLC to ensure selective mono-substitution at the more reactive C4 position.
-
Once the starting material is consumed and the desired mono-substituted product is the major component, quench the reaction by adding water.
-
Remove the methanol under reduced pressure.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Data Presentation
| Parameter | Step 1: Vilsmeier-Haack Formylation | Step 2: Chlorination | Step 3: Selective Methoxylation |
| Key Reagents | 2,4-Dihydroxypyrimidine, POCl₃, DMF | 2,4-Dihydroxy-5-pyrimidinecarbaldehyde, POCl₃ | 2,4-Dichloro-5-pyrimidinecarbaldehyde, Sodium Methoxide, Methanol |
| Molar Ratio (Substrate:Reagent) | 1 : 2-4 (POCl₃) | 1 : 5-10 (POCl₃) | 1 : 1.0-1.2 (NaOMe) |
| Temperature (°C) | 70-80 | 105-110 (Reflux) | 0-10 |
| Reaction Time (hours) | 4-6 | 3-5 | 2-6 |
| Typical Yield (%) | 70-85 | 80-95 | 60-75 |
| Purification Method | Filtration and Washing | Column Chromatography/Recrystallization | Column Chromatography |
Troubleshooting Guides and FAQs
Step 1: Vilsmeier-Haack Formylation
-
Q1: The yield of my formylation reaction is consistently low. What are the possible causes?
-
A1: Low yields can result from several factors:
-
Incomplete formation of the Vilsmeier reagent: Ensure that the POCl₃ is added slowly to cold DMF and allowed to stir for a sufficient time before the addition of the pyrimidine substrate.
-
Moisture: The Vilsmeier reagent is highly sensitive to moisture. Use anhydrous solvents and ensure all glassware is thoroughly dried.
-
Insufficient reaction temperature or time: Monitor the reaction by TLC to ensure it has gone to completion. If starting material persists, consider increasing the reaction time or temperature incrementally.
-
Substrate quality: Ensure the 2,4-dihydroxypyrimidine is pure and dry.
-
-
-
Q2: I am observing the formation of a dark, tar-like substance in my reaction. How can I prevent this?
-
A2: Tar formation is often due to overheating or prolonged reaction times.[1] Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. A stepwise increase in temperature might also be beneficial.
-
-
Q3: The workup procedure is difficult, and I am losing product during neutralization. Any suggestions?
-
A3: The quenching and neutralization steps are highly exothermic and must be performed carefully. Pouring the reaction mixture onto a large amount of crushed ice with efficient stirring helps to dissipate the heat. Add the neutralizing base solution slowly to control the temperature and avoid localized high pH, which can lead to product degradation.
-
Step 2: Chlorination
-
Q1: My chlorination reaction is sluggish and does not go to completion. How can I improve the conversion?
-
A1: Incomplete chlorination can be due to:
-
Insufficient POCl₃: Ensure a sufficient excess of POCl₃ is used, as it acts as both the reagent and the solvent.
-
Reaction Temperature: The reaction typically requires reflux temperatures to proceed efficiently.
-
Substrate Reactivity: For less reactive substrates, the addition of a catalytic amount of a tertiary amine like N,N-dimethylaniline can accelerate the reaction.
-
-
-
Q2: I am getting byproducts in my chlorination step. What are they and how can I avoid them?
-
A2: A common byproduct is the hydrolysis of the chloro group back to a hydroxyl group during workup. To avoid this, ensure the workup is performed quickly and at a low temperature. Pouring the reaction mixture onto ice and immediately extracting the product into an organic solvent can minimize hydrolysis. Over-chlorination at other positions is less likely for this specific substrate but can be controlled by optimizing the reaction time and temperature.[2]
-
Step 3: Selective Methoxylation
-
Q1: The methoxylation is not selective and I am getting a significant amount of the di-substituted product (2,4-dimethoxy-5-pyrimidinecarbaldehyde). How can I improve selectivity for the mono-substituted product?
-
A1: The C4 position of 2,4-dichloropyrimidines is generally more reactive towards nucleophilic substitution than the C2 position.[3] To enhance selectivity:
-
Control Stoichiometry: Use a slight excess (1.0-1.2 equivalents) of sodium methoxide.
-
Low Temperature: Perform the reaction at a low temperature (0-10 °C) to favor the kinetically controlled product at the more reactive C4 position.
-
Slow Addition: Add the sodium methoxide solution slowly to the pyrimidine solution to maintain a low concentration of the nucleophile in the reaction mixture.
-
-
-
Q2: My yield of the desired 2-methoxy-4-chloropyrimidine-5-carbaldehyde is low, even with good selectivity. What could be the reason?
-
A2: Low yields in SNAr reactions can be due to:
-
Weak Nucleophile: Ensure that the sodium methoxide is freshly prepared or properly stored to avoid decomposition. Using sodium hydride and anhydrous methanol to generate the methoxide in situ can also be effective.
-
Presence of Water: Any moisture in the reaction will consume the sodium methoxide and can lead to hydrolysis of the starting material. Ensure all reagents and solvents are anhydrous.
-
Inappropriate Solvent: While methanol is the solvent of choice for methoxylation, other polar aprotic solvents like THF or DMF could be explored if solubility is an issue, though this would require the use of a non-methanolic source of methoxide.
-
-
-
Q3: How can I effectively purify the final product from the unreacted starting material and the di-substituted byproduct?
-
A3: Column chromatography on silica gel is the most effective method for purification. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents will allow for the separation of the starting material, the desired mono-substituted product, and the di-substituted byproduct based on their differing polarities.
-
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for poor selectivity in the SNAr step.
References
Validation & Comparative
A Comparative Guide to HPLC and LC-MS Methods for the Analysis of 2-Methoxypyrimidine-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of key intermediates like 2-Methoxypyrimidine-4-carbaldehyde is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are powerful analytical techniques widely employed for this purpose. This guide provides a comparative overview of these methods, offering detailed experimental protocols and expected performance data to aid in the selection of the most suitable technique for specific analytical needs.
While specific validated methods for this compound are not extensively published, reliable analytical procedures can be established based on methods developed for structurally similar compounds, such as other pyrimidine derivatives and aldehydes.
Comparison of Key Analytical Methods
High-performance liquid chromatography with ultraviolet (UV) detection is often considered a robust and widely accessible method for purity determination and quantification of non-volatile organic impurities.[1] On the other hand, liquid chromatography coupled with mass spectrometry offers superior sensitivity and selectivity, making it ideal for trace-level analysis and identification of unknown impurities or metabolites.[2]
Table 1: Comparison of HPLC and LC-MS Methods
| Parameter | HPLC (UV) | LC-MS/MS |
| Principle | Differential partitioning of analytes between a stationary and mobile phase, with detection based on UV absorbance.[1] | Separation by HPLC followed by ionization and mass analysis based on mass-to-charge ratio.[2] |
| Primary Use | Potency assays, detection and quantification of non-volatile organic impurities (e.g., starting materials, by-products, degradants).[1] | Trace-level quantification, impurity identification, metabolite profiling, and pharmacokinetic studies.[3] |
| Selectivity | Moderate to high, dependent on chromatographic separation. | Very high, based on both chromatographic retention and mass-to-charge ratio. |
| Sensitivity | Good (typically ~0.01 - 0.1% for impurities).[1] | Excellent (typically ng/mL to pg/mL levels).[2] |
| Advantages | High resolution, excellent quantitation, widely applicable, and cost-effective.[1] | High sensitivity and selectivity, provides molecular weight information, suitable for complex matrices.[2][4] |
| Limitations | Not suitable for volatile or non-UV active compounds; requires method development.[1] | Higher instrumentation cost, potential for matrix effects, may require more complex method development.[2] |
Experimental Protocols
The following are detailed example protocols for the analysis of this compound using HPLC and LC-MS. These are based on established methods for similar compounds and should be validated for specific applications.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is designed to separate the main component from potential process-related impurities and degradation products.[1]
Instrumentation:
-
HPLC system with a UV/Vis or Photodiode Array (PDA) detector.[1]
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric Acid (or other suitable buffer agent)
-
This compound reference standard and test sample
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.[1]
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.[1]
-
Prepare a reference standard solution at the same concentration.[1]
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water[1]
-
Mobile Phase B: Acetonitrile[1]
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Detection Wavelength: 230 nm[1]
-
Injection Volume: 10 µL[1]
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is suitable for the sensitive quantification of this compound, for instance, in biological matrices for pharmacokinetic studies.
Instrumentation:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
Reagents and Standards:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid
-
This compound reference standard and test sample
Sample Preparation (for plasma samples):
-
To 100 µL of plasma, add an internal standard solution.
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex and centrifuge the samples.
-
Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.
Chromatographic Conditions:
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A suitable gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration step. A typical starting point could be 5% B, ramping to 95% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
The specific precursor and product ions for this compound would need to be determined by infusing a standard solution into the mass spectrometer.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the experimental workflows for HPLC and LC-MS analysis.
References
A Comparative Guide to the FT-IR Spectrum of 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the expected Fourier-Transform Infrared (FT-IR) spectrum of 2-Methoxypyrimidine-4-carbaldehyde. Due to the limited availability of direct experimental data for this specific compound, this guide leverages a comparative approach, drawing on spectral data from analogous pyrimidine and benzaldehyde derivatives. The analysis is supported by established principles of vibrational spectroscopy to offer a robust interpretation for researchers in drug discovery and materials science.
Predicted FT-IR Spectral Data and Vibrational Assignments
The FT-IR spectrum of this compound is anticipated to exhibit characteristic absorption bands corresponding to its principal functional groups: the pyrimidine ring, the methoxy group, and the carbaldehyde group. The expected vibrational modes are summarized and compared with related compounds in the table below.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) for this compound | Comparative Data (cm⁻¹) from Similar Compounds | References |
| C-H stretching (aromatic) | 3100-3000 | Aromatic C-H stretching in pyrimidine derivatives is typically observed in this region. | [1] |
| C-H stretching (aldehyde) | 2900-2800 and 2800-2700 | Thiophene-2-carbaldehyde shows C=O stretching at 1665 cm⁻¹. The C-H stretching of the aldehyde group is expected in this range. | [2][3] |
| C-H stretching (methoxy) | 2980-2940 and 2850-2810 | 2-Methoxybenzaldehyde serves as a good reference for the methoxy group vibrations. | [4][5] |
| C=O stretching (aldehyde) | 1710-1685 | The C=O stretch in benzaldehyde derivatives and other aromatic aldehydes typically appears in this range. For instance, thiophene-2-carbaldehyde has a C=O stretch at 1665 cm⁻¹. | [2][6] |
| C=N and C=C stretching (pyrimidine ring) | 1600-1450 | Pyrimidine derivatives exhibit characteristic ring stretching vibrations in this region. For example, 2-amino-4,6-dimethylpyrimidine shows a C=N ring stretch between 1600–1650 cm⁻¹. | [7] |
| C-O stretching (methoxy) | 1275-1200 (asymmetric) and 1050-1000 (symmetric) | 2,4-Dimethoxypyrimidine would be a relevant comparison for these modes. | [8] |
| C-H in-plane bending (aromatic) | 1300-1000 | These are characteristic bending vibrations for substituted aromatic rings. | [9] |
| C-H out-of-plane bending (aromatic) | 900-675 | The pattern of these bands can often provide information about the substitution pattern of the ring. | [1] |
Experimental Protocol for FT-IR Spectroscopy
The following provides a standardized methodology for acquiring the FT-IR spectrum of a solid sample like this compound.
Objective: To obtain a high-resolution FT-IR transmission spectrum of the analyte.
Materials and Equipment:
-
This compound (solid)
-
Potassium bromide (KBr), IR grade
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer (e.g., Bruker Tensor 27 or similar)[8]
-
Sample holder
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr powder in an oven to remove any moisture, which can interfere with the spectrum (showing broad O-H bands).
-
Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.
-
Grind the sample and KBr together in the agate mortar until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared radiation.
-
Transfer the powder to the pellet-forming die.
-
Place the die in the hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
-
-
Background Spectrum Acquisition:
-
Ensure the sample compartment of the FT-IR spectrometer is empty.
-
Run a background scan to record the spectrum of the ambient atmosphere (mainly water vapor and carbon dioxide). This will be automatically subtracted from the sample spectrum.
-
-
Sample Spectrum Acquisition:
-
Data Processing:
-
The spectrometer software will automatically perform the Fourier transform to convert the interferogram into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).
-
Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.
-
Visualizing the Analysis Workflow and Molecular Vibrations
To better understand the process of FT-IR analysis and the relationships between the functional groups and their vibrational signatures, the following diagrams are provided.
Caption: Workflow for FT-IR analysis of a solid sample using the KBr pellet technique.
Caption: Key FT-IR vibrational modes for this compound.
References
- 1. ijirset.com [ijirset.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-Thiophenecarboxaldehyde [webbook.nist.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. Dataset of Fourier transform infrared (FTIR) spectra of a primary amine, selected aldehydes, and their Schiff bases acquired using the Invenio-R spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 2-Methoxypyrimidine-4-carbaldehyde and Other Pyrimidine Aldehydes for Drug Discovery
Introduction: Pyrimidine aldehydes are a class of heterocyclic compounds that serve as pivotal building blocks in medicinal chemistry. Their inherent reactivity and the privileged structure of the pyrimidine ring make them indispensable starting materials for the synthesis of a wide array of biologically active molecules. Pyrimidine derivatives are integral components of numerous therapeutic agents, demonstrating a broad spectrum of activities, including anticancer, antimicrobial, and anti-inflammatory effects.
This guide provides an objective comparison of 2-Methoxypyrimidine-4-carbaldehyde with other key 2-substituted pyrimidine-4-carbaldehydes, namely 2-Chloro-, 2-Methylsulfanyl-, and 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde. We will examine their physicochemical properties, comparative reactivity, and applications in drug discovery, supported by experimental data and detailed protocols to assist researchers in selecting the optimal building block for their synthetic and therapeutic development goals.
Physicochemical and Spectroscopic Properties
The nature of the substituent at the 2-position of the pyrimidine ring significantly influences the molecule's physical and chemical properties. The methoxy group in this compound is an electron-donating group, which contrasts with the electron-withdrawing properties of the chloro, methylsulfanyl, and methylsulfonyl groups in the other aldehydes. These electronic differences impact properties such as melting point, polarity, and reactivity.
Table 1: Comparative Physicochemical Data of 2-Substituted Pyrimidine-4-carbaldehydes
| Property | This compound | 2-Chloropyrimidine-4-carbaldehyde | 2-Methylsulfanylpyrimidine-4-carbaldehyde | 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde |
| CAS Number | 72789-21-6 | 944901-22-8 | 1074-68-6 | 874279-27-3 |
| Molecular Formula | C₆H₆N₂O₂ | C₅H₃ClN₂O | C₆H₆N₂OS | C₆H₆N₂O₃S |
| Molecular Weight | 138.12 g/mol | 142.55 g/mol | 154.19 g/mol | 186.19 g/mol |
| Melting Point | Not widely reported | Not widely reported | 68 °C | Not widely reported |
| Boiling Point | Not widely reported | Not widely reported | 110-112 °C (at 0.001 Torr) | Not widely reported |
| Calculated LogP | 0.2 (approx.) | 0.8 (approx.) | 1.1 (approx.) | -0.4 |
| ¹H NMR (δ ppm) | ~9.9 (s, 1H, CHO), ~8.9 (d, 1H), ~7.6 (d, 1H), ~4.1 (s, 3H, OCH₃) | ~10.0 (s, 1H, CHO), ~9.1 (d, 1H), ~8.0 (d, 1H) | ~9.9 (s, 1H, CHO), ~8.8 (d, 1H), ~7.7 (d, 1H), ~2.6 (s, 3H, SCH₃) | ~10.1 (s, 1H, CHO), ~9.3 (d, 1H), ~8.2 (d, 1H), ~3.4 (s, 3H, SO₂CH₃) |
| ¹³C NMR (δ ppm) | ~190 (CHO), ~170 (C2), ~160 (C6), ~158 (C4), ~115 (C5), ~55 (OCH₃) | ~190 (CHO), ~165 (C2), ~162 (C6), ~155 (C4), ~120 (C5) | ~190 (CHO), ~175 (C2), ~160 (C6), ~158 (C4), ~118 (C5), ~15 (SCH₃) | ~189 (CHO), ~168 (C2), ~161 (C6), ~155 (C4), ~122 (C5), ~40 (SO₂CH₃) |
Note: NMR data are approximate and can vary based on solvent and experimental conditions.
Comparative Reactivity
The electronic nature of the C2 substituent is the primary determinant of the differential reactivity among these aldehydes. It affects both the reactions at the aldehyde functional group and the susceptibility of the pyrimidine ring to nucleophilic attack.
-
This compound: The methoxy group is a moderate electron-donating group, which slightly deactivates the aldehyde carbonyl towards nucleophilic attack compared to its electron-withdrawing counterparts. The methoxy group is a poor leaving group, making nucleophilic aromatic substitution (SNAr) at the C2 position difficult.
-
2-Chloropyrimidine-4-carbaldehyde: The chloro group is strongly electron-withdrawing and a good leaving group. This enhances the electrophilicity of the aldehyde and makes the C2 position highly susceptible to SNAr reactions. This dual reactivity makes it a versatile intermediate for introducing a wide variety of substituents.
-
2-Methylsulfanyl- and 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde: The methylsulfanyl (-SCH₃) group is weakly electron-withdrawing. However, it can be easily oxidized to the strongly electron-withdrawing methylsulfonyl (-SO₂CH₃) group. The methylsulfonyl group is an excellent leaving group, rendering the C2 position extremely reactive towards nucleophiles, even more so than the chloro-substituted analog. This high reactivity allows for SNAr reactions to occur under very mild conditions.
Caption: Comparative reactivity of pyrimidine aldehydes.
Applications in Drug Discovery: Kinase Inhibitors
Pyrimidine aldehydes are crucial precursors for synthesizing kinase inhibitors, which are a major class of anticancer drugs. The pyrimidine scaffold is adept at forming key hydrogen bonds within the ATP-binding pocket of kinases. Derivatives of these aldehydes have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Bone Morphogenetic Protein (BMP) signaling pathways, both of which are implicated in cancer and other diseases.
EGFR Signaling Pathway
The EGFR signaling pathway is a critical regulator of cell growth and proliferation. Its dysregulation is a hallmark of many cancers, making it a prime therapeutic target. Pyrimidine-based molecules can act as ATP-competitive inhibitors, blocking the kinase activity of EGFR and halting downstream signaling.
Caption: Inhibition of the EGFR signaling pathway.
Table 2: Biological Activity of Pyrimidine-Based EGFR Inhibitors
| Compound Class | Target | IC₅₀ Value | Reference Cell Line | Citation |
| Pyrimidine-Pyrene Hybrid (4b) | EGFR | 77.03 nM | HCT-116 | |
| Pyrimidine-Pyrene Hybrid (4c) | EGFR | 94.9 nM | HCT-116 | |
| Pyrimidine-5-carbonitrile (10b) | EGFR | 8.29 nM | HepG2 | |
| Indolyl-Pyrimidine Hybrid (4g) | EGFR | 0.25 µM | Not Specified | |
| 2,4-disubstituted pyrrolo[2,3-d]pyrimidine (48) | EGFR | 3.63 nM | Not Specified |
This table showcases the potential of the pyrimidine scaffold. The specific starting aldehyde may vary, but they illustrate the efficacy of pyrimidine derivatives as potent kinase inhibitors.
Experimental Protocols
The following is a representative protocol for the synthesis of a biologically relevant pyrimidine derivative, illustrating a common use-case for a pyrimidine aldehyde.
Protocol: Synthesis of a Pyrido[2,3-d]pyrimidine Derivative
This protocol describes a Claisen-Schmidt condensation to form a chalcone intermediate, followed by a cyclization reaction with 4-amino-6-hydroxy-2-mercaptopyrimidine to yield a pyrido[2,3-d]pyrimidine, a scaffold known for its antioxidant and anticancer activities.
Step 1: Synthesis of Chalcone Intermediate
-
Reaction Setup: Dissolve an appropriately substituted acetophenone (1.0 mmol) and a pyrimidine-4-carbaldehyde (e.g., this compound) (1.0 mmol) in ethanol (20 mL) in a round-bottomed flask.
-
Catalyst Addition: To the stirred solution, add aqueous potassium hydroxide (40% w/v, 5 mL) dropwise at room temperature.
-
Reaction: Continue stirring the mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute HCl.
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry. Recrystallize the crude product from ethanol to obtain the pure chalcone intermediate.
Step 2: Synthesis of Pyrido[2,3-d]pyrimidine
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, add the synthesized chalcone (1.0 mmol) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1.0 mmol) to glacial acetic acid (15 mL).
-
Reaction: Heat the mixture to reflux (approximately 118 °C) and maintain for 48-96 hours, monitoring by TLC.
-
Isolation: After cooling to room temperature, pour the reaction mixture into ice water.
-
Purification: Collect the resulting precipitate by filtration. Purify the crude product by column chromatography on silica gel to yield the final pyrido[2,3-d]pyrimidine derivative.
Caption: Synthetic workflow for a Pyrido[2,3-d]pyrimidine.
Conclusion
The choice of a 2-substituted pyrimidine-4-carbaldehyde significantly impacts synthetic strategy and potential applications.
-
This compound is suitable when the integrity of the C2-substituent is desired throughout a synthetic sequence, as the methoxy group is relatively stable and not a good leaving group.
-
2-Chloropyrimidine-4-carbaldehyde offers a balance of reactivity, serving as an excellent precursor for introducing nucleophiles at the C2-position via SNAr reactions while the aldehyde is available for other transformations.
-
2-Methylsulfanyl- and 2-(Methylsulfonyl)pyrimidine-4-carbaldehyde provide the highest reactivity at the C2-position, particularly the sulfonyl derivative. This is ideal for syntheses requiring mild conditions for SNAr displacement or for reactions with weak nucleophiles.
By understanding the distinct properties and reactivity profiles of these valuable building blocks, researchers can more effectively design and execute the synthesis of novel pyrimidine derivatives for the development of next-generation therapeutics.
A Comparative Guide to the Synthesis of 2-Methoxypyrimidine-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2-Methoxypyrimidine-4-carbaldehyde, a key intermediate in the development of various bioactive molecules. The comparison focuses on two primary and effective methods: the Riley Oxidation of a methyl-substituted precursor and the Vilsmeier-Haack formylation of the pyrimidine core. This document presents a summary of quantitative data, detailed experimental protocols, and workflow visualizations to assist researchers in selecting the optimal synthesis strategy.
Comparative Analysis of Synthetic Methodologies
The synthesis of this compound can be approached through several established organic chemistry transformations. Below is a comparison of two prominent methods, outlining their respective starting materials, reaction conditions, and expected outcomes.
Table 1: Comparison of Synthesis Routes for this compound
| Parameter | Method A: Riley Oxidation | Method B: Vilsmeier-Haack Reaction |
| Starting Material | 4-Methyl-2-methoxypyrimidine | 2-Methoxypyrimidine |
| Key Reagents | Selenium Dioxide (SeO₂) | Phosphorus Oxychloride (POCl₃), N,N-Dimethylformamide (DMF) |
| Reaction Type | Oxidation | Electrophilic Aromatic Substitution (Formylation) |
| Typical Solvent | 1,4-Dioxane, Acetic Acid | Dichloroethane, Benzene, or neat DMF |
| Temperature | Reflux (e.g., ~100 °C) | 0 °C to Reflux |
| Reported Yield (for similar compounds) | ~70%[1] | ~50%[2] |
| Key Advantages | High regioselectivity for activated methyl groups.[3] | Broad applicability to electron-rich heterocycles.[4][5][6] |
| Key Disadvantages | Toxicity of selenium reagents; potential for over-oxidation. | The Vilsmeier reagent is a weaker electrophile, requiring activated substrates.[5] |
| Product Purity | High, after chromatographic purification. | Good, typically requires purification to remove reaction byproducts. |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and characterization of this compound.
Method A: Synthesis via Riley Oxidation
This protocol describes the oxidation of 4-methyl-2-methoxypyrimidine to the target aldehyde using selenium dioxide.
Materials:
-
4-Methyl-2-methoxypyrimidine
-
Selenium Dioxide (SeO₂)
-
1,4-Dioxane
-
Deionized Water
-
Diethyl ether
-
Celite
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Procedure:
-
In a pressure tube, dissolve 4-methyl-2-methoxypyrimidine (1.0 eq) in 1,4-dioxane.
-
Add selenium dioxide (1.1 - 1.5 eq) to the solution. A small amount of water may be added to aid in dissolving the SeO₂.[7]
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 7-12 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether.
-
Filter the suspension through a pad of Celite to remove the black selenium precipitate, washing the pad with additional diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel to yield this compound.[1]
Method B: Synthesis via Vilsmeier-Haack Reaction
This protocol details the formylation of 2-methoxypyrimidine using the Vilsmeier reagent.
Materials:
-
2-Methoxypyrimidine
-
Phosphorus Oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM) or Benzene
-
Ice
-
Sodium Acetate (NaOAc) or Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
Procedure:
-
In a three-necked flask under an inert atmosphere, cool DMF (acting as both reagent and solvent) to 0 °C.
-
Slowly add POCl₃ (1.5 eq) dropwise, maintaining the temperature below 5 °C to pre-form the Vilsmeier reagent. Stir for 30-60 minutes.[4]
-
Dissolve 2-methoxypyrimidine (1.0 eq) in a suitable solvent like DCM or benzene and add it dropwise to the Vilsmeier reagent at 0 °C.[2]
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the mixture to 0 °C and carefully pour it onto crushed ice.
-
Neutralize the mixture by adding a saturated solution of sodium bicarbonate or a solution of sodium acetate and stir until hydrolysis is complete.[8]
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Commercial products report purities of up to 98%.[9]
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). Expect a singlet for the aldehyde proton (-CHO) around 9.8-10.0 ppm, a singlet for the methoxy protons (-OCH₃) around 4.0 ppm, and signals for the pyrimidine ring protons in the aromatic region.
-
¹³C NMR: Expect a signal for the aldehyde carbonyl carbon around 190 ppm, the methoxy carbon around 55-60 ppm, and distinct signals for the pyrimidine ring carbons.
2. Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Acquire a spectrum using a KBr pellet or as a thin film. Key expected peaks include a strong carbonyl (C=O) stretch for the aldehyde at approximately 1700-1720 cm⁻¹, C-H stretching of the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹, and aromatic C=C and C=N stretching bands in the 1400-1600 cm⁻¹ region.
3. Mass Spectrometry (MS):
-
The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular weight of this compound (138.12 g/mol ).
Visualized Workflows and Relationships
The following diagrams illustrate the synthetic pathways and analytical workflow.
Caption: Comparative workflows for the synthesis of this compound.
Caption: Standard workflow for the purification and characterization of the final product.
Caption: Relationship between starting materials and the target product for each synthetic route.
References
- 1. Riley Oxidation | NROChemistry [nrochemistry.com]
- 2. mdpi.com [mdpi.com]
- 3. grokipedia.com [grokipedia.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Riley Oxidation of Heterocyclic Intermediates on Paths to Hydroporphyrins—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 9. This compound – Biotuva Life Sciences [biotuva.com]
Purity Assessment of 2-Methoxypyrimidine-4-carbaldehyde: A Comparative Guide
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is paramount to the reliability of experimental outcomes and the quality of final products. This guide provides a comprehensive comparison of analytical methods for assessing the purity of 2-Methoxypyrimidine-4-carbaldehyde, a key building block in the synthesis of various biologically active molecules. Due to the limited availability of specific experimental data for this compound, this guide leverages established protocols for the structurally similar 2-methoxyquinoline-4-carbaldehyde and integrates general principles of pyrimidine chemistry to provide a robust framework for its analysis.
Comparison with Alternative Pyrimidine-Based Aldehydes
This compound belongs to a class of substituted pyrimidine aldehydes that are valuable in organic synthesis. The reactivity of the aldehyde group is modulated by the electronic properties of the substituents on the pyrimidine ring. Understanding these alternatives is crucial for optimizing synthetic routes and for instances where substitution is desirable.
| Compound | CAS Number | Molecular Formula | Key Features and Potential Applications |
| This compound | 164738-44-7 | C₆H₆N₂O₂ | The methoxy group is an electron-donating group, influencing the reactivity of the pyrimidine ring. It is a key intermediate in the synthesis of kinase inhibitors and other pharmaceuticals. |
| 2-Methylsulfanyl-pyrimidine-4-carbaldehyde [1] | 1074-68-6 | C₆H₆N₂OS | The methylsulfanyl group can be a leaving group, allowing for further functionalization. It is used in the synthesis of cytokine synthesis inhibitors.[1] |
| 2-Chloropyrimidine-4-carbaldehyde | 944901-22-8 | C₅H₃ClN₂O | The chloro group is an electron-withdrawing group and a good leaving group for nucleophilic substitution reactions, offering a versatile handle for synthetic modifications. |
| 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde | Not readily available | C₅H₃Cl₂N₃O | The presence of multiple reactive sites (amino and chloro groups) allows for complex, regioselective derivatization.[2] |
Analytical Purity Assessment
A multi-pronged approach employing orthogonal analytical techniques is essential for a comprehensive purity profile of this compound. High-Performance Liquid Chromatography (HPLC) is the primary method for quantifying impurities, while Nuclear Magnetic Resonance (NMR) spectroscopy provides quantitative analysis and structural confirmation. Gas Chromatography-Mass Spectrometry (GC-MS) is ideal for identifying and quantifying volatile impurities and residual solvents.
Quantitative Data Summary
The following table outlines typical parameters and expected results for the purity analysis of a high-quality batch of this compound, adapted from protocols for analogous compounds.
| Analytical Method | Parameter | Typical Specification |
| HPLC (UV) | Purity (Area %) | ≥ 98.0% |
| Individual Impurity | ≤ 0.5% | |
| Total Impurities | ≤ 2.0% | |
| qNMR | Absolute Purity (mol/mol) | ≥ 97.0% |
| GC-MS (Headspace) | Residual Solvents | Toluene: ≤ 890 ppm, Methanol: ≤ 3000 ppm, Dichloromethane: ≤ 600 ppm |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for structurally related compounds and should be validated for the specific application.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
This method is designed to separate this compound from potential process-related impurities and degradation products.
-
Instrumentation: HPLC system with a UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 80% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Prepare a diluent of 50:50 (v/v) Acetonitrile:Water.
-
Accurately weigh and dissolve approximately 25 mg of the this compound sample in the diluent in a 50 mL volumetric flask to achieve a concentration of 0.5 mg/mL.
-
Prepare a reference standard solution at the same concentration.
-
Quantitative Nuclear Magnetic Resonance (qNMR) for Absolute Purity
This protocol provides an absolute purity value by relating the analyte signal to a known amount of a high-purity internal standard.
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Reagents and Standards:
-
Deuterated solvent (e.g., DMSO-d₆).
-
High-purity internal standard with a known purity (e.g., Maleic Anhydride, Dimethyl Sulfone). The standard should have a simple spectrum with peaks that do not overlap with the analyte.
-
-
Sample Preparation:
-
Accurately weigh ~15 mg of the this compound sample into a vial.
-
Accurately weigh ~10 mg of the internal standard into the same vial.
-
Dissolve the mixture in ~0.7 mL of DMSO-d₆, ensuring complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: Standard 1D proton experiment with a long relaxation delay (e.g., 5 times the longest T1).
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Analysis:
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / I_std) * (N_std / N_analyte) * (M_analyte / M_std) * (W_std / W_analyte) * P_std Where: I = Integral Area, N = Number of Protons for the integrated signal, M = Molar Mass, W = Weight, P = Purity of the standard.
-
Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents
This method follows general guidelines for identifying and quantifying residual solvents from the synthesis process.
-
Instrumentation: Gas chromatograph with a Mass Spectrometric (MS) detector and a headspace autosampler.
-
Reagents and Standards:
-
Dimethyl Sulfoxide (DMSO) or other suitable high-boiling, inert solvent.
-
Reference standards for expected residual solvents (e.g., Toluene, Methanol, Dichloromethane).
-
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 10 mL headspace vial.
-
Add 1.0 mL of DMSO and cap the vial immediately.
-
-
GC-MS Conditions:
-
Column: DB-624 or equivalent, 30 m x 0.25 mm ID, 1.4 µm film thickness.
-
Oven Program: 40 °C for 5 min, then ramp to 240 °C at 10 °C/min, hold for 5 min.
-
Carrier Gas: Helium.
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full Scan or Selected Ion Monitoring (SIM).
-
-
Headspace Parameters:
-
Oven Temperature: 80 °C.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
Equilibration Time: 15 min.
-
Visualizing Workflows and Pathways
To ensure clarity in the experimental and logical processes, the following diagrams have been generated using the DOT language.
Caption: A simplified synthetic workflow for this compound.
Caption: Workflow for the comprehensive purity assessment of the final product.
Caption: Key reaction pathways involving this compound.
References
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystallography of 2-Methoxypyrimidine-4-carbaldehyde Derivatives
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of molecules is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the gold standard for elucidating these intricate molecular architectures. This guide provides a comparative analysis of the crystallographic data of 2-methoxypyrimidine derivatives, offering insights into their solid-state conformations and intermolecular interactions. Due to the limited availability of specific crystallographic data for 2-Methoxypyrimidine-4-carbaldehyde, this guide will focus on a closely related and structurally characterized analogue: 2-amino-4,6-dimethoxypyrimidine.
This guide will delve into the experimental protocols for both the synthesis and X-ray diffraction analysis of pyrimidine derivatives, presenting quantitative crystallographic data in easily comparable tables. Furthermore, visualizations of the experimental workflow are provided to enhance understanding.
Comparative Analysis of Crystallographic Data
The following table summarizes the key crystallographic data for 2-amino-4,6-dimethoxypyrimidine, providing a benchmark for the structural analysis of related methoxypyrimidine derivatives.
| Parameter | 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate[1][2] |
| Chemical Formula | C₆H₁₀N₃O₂⁺ · C₅H₃O₂S⁻ |
| Formula Weight | 283.30 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7335 (3) |
| b (Å) | 7.6307 (4) |
| c (Å) | 25.0638 (10) |
| α (°) | 90 |
| β (°) | 93.928 (4) |
| γ (°) | 90 |
| Volume (ų) | 1284.78 (10) |
| Z | 4 |
| Temperature (K) | 173 |
| Radiation (Å) | 0.71073 (Mo Kα) |
| R-factor (%) | 6.2 |
Experimental Protocols
Synthesis of Pyrimidine-4-carbaldehyde Derivatives
A common and effective method for the synthesis of pyrimidine-4-carbaldehyde derivatives is the Vilsmeier-Haack reaction, which introduces a formyl group onto an electron-rich aromatic ring. The following is a generalized protocol that can be adapted for the synthesis of this compound.
Materials:
-
2-methoxypyrimidine (or a suitable precursor)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice bath
-
Sodium acetate
-
Diethyl ether
-
Water
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask, coole DMF in an ice bath. Slowly add POCl₃ dropwise with constant stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.[3][4][5]
-
Formylation: Dissolve the 2-methoxypyrimidine precursor in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80°C. The optimal temperature and reaction time should be determined by monitoring the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice.
-
Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium acetate. Extract the product with diethyl ether.
-
Drying and Purification: Wash the combined organic layers with brine and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can then be purified by silica gel column chromatography.[3]
X-ray Crystallography Workflow
The determination of the crystal structure of a synthesized pyrimidine derivative follows a well-established workflow.
Caption: A generalized workflow for the X-ray crystallographic analysis of a chemical compound.
1. Synthesis and Purification: The pyrimidine derivative is first synthesized and then purified to a high degree to ensure the growth of high-quality crystals.
2. Crystallization: Single crystals suitable for X-ray diffraction are grown from the purified compound. This is often a critical and challenging step. Common techniques include:
- Slow Evaporation: A saturated solution of the compound is allowed to evaporate slowly, leading to the formation of crystals.
- Vapor Diffusion: A solution of the compound is placed in a sealed container with a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent induces crystallization.
- Cooling: A saturated solution at a higher temperature is slowly cooled, causing the solubility to decrease and crystals to form.
3. X-ray Data Collection: A suitable single crystal is mounted on a diffractometer. A beam of X-rays is directed at the crystal, and the diffraction pattern is recorded by a detector.
4. Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, which involves determining the positions of the atoms in the unit cell. This initial model is then refined to improve the agreement between the calculated and observed diffraction data.
5. Validation: The final crystal structure is validated to ensure its quality and accuracy. This involves checking various crystallographic parameters and the overall geometry of the molecule. The validated structure is then typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD).[6]
Signaling Pathways and Logical Relationships
While signaling pathways are more relevant to biological systems, a logical relationship diagram can illustrate the connection between the synthesis and structural elucidation of these pyrimidine derivatives, highlighting the importance of this process in drug discovery.
Caption: The logical flow from synthesis to drug discovery for pyrimidine derivatives.
This guide provides a foundational understanding of the X-ray crystallography of 2-methoxypyrimidine derivatives. By following the detailed experimental protocols and utilizing the comparative crystallographic data, researchers can gain valuable insights into the structural properties of these important heterocyclic compounds, ultimately aiding in the design and development of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal structure of 2-amino-4,6-dimethoxypyrimidinium thiophene-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
A Comparative Study of Reactivity: 2-Methoxypyrimidine-4-carbaldehyde vs. Benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 2-methoxypyrimidine-4-carbaldehyde and benzaldehyde. The analysis is grounded in fundamental principles of organic chemistry, supported by available experimental data and detailed protocols for key reactions.
Introduction
Benzaldehyde, the simplest aromatic aldehyde, serves as a fundamental benchmark for carbonyl reactivity. Its chemistry is well-established, characterized by the influence of the benzene ring on the formyl group. In contrast, this compound is a more complex heterocyclic aldehyde. The presence of the electron-withdrawing pyrimidine ring and the electron-donating methoxy group creates a unique electronic environment that significantly alters the reactivity of the aldehyde functional group. This guide explores these differences through a comparative analysis of their performance in common organic transformations.
Electronic and Steric Profile
The reactivity of an aldehyde is primarily governed by the electrophilicity of the carbonyl carbon.
-
Benzaldehyde: The carbonyl group in benzaldehyde is directly attached to a benzene ring. While the phenyl group is generally considered electron-withdrawing by induction, it can donate electron density through resonance, which slightly reduces the electrophilicity of the carbonyl carbon compared to aliphatic aldehydes.[1]
-
This compound: This molecule's reactivity is dictated by a combination of electronic effects. The pyrimidine ring contains two nitrogen atoms which are strongly electron-withdrawing, significantly increasing the partial positive charge on the ring carbons, including the one bearing the aldehyde group.[2][3] This effect makes the carbonyl carbon substantially more electrophilic. Concurrently, the 2-methoxy group is an electron-donating group, which can modulate the overall electron density of the ring system.[4] However, the powerful inductive and mesomeric electron withdrawal by the two ring nitrogens is the dominant factor, rendering the aldehyde in this compound more susceptible to nucleophilic attack than benzaldehyde.
Caption: Comparative electronic effects on the aldehyde functional group.
Comparative Reactivity Data
The enhanced electrophilicity of this compound leads to generally higher reactivity in reactions initiated by nucleophilic attack on the carbonyl carbon.
Table 1: Nucleophilic Addition & Condensation Reactions
| Reaction Type | Reagents | Benzaldehyde Reactivity | This compound Reactivity | Rationale |
| Wittig Reaction | Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) | Moderate | High | Increased electrophilicity of the carbonyl carbon accelerates the initial nucleophilic attack by the ylide.[5][6] |
| Knoevenagel Condensation | Active Methylene Compound (e.g., Malononitrile) | Good | Excellent | The reaction is base-catalyzed and relies on the electrophilicity of the aldehyde.[7] |
| Claisen-Schmidt Condensation | Ketone (e.g., Acetophenone), Base | Good | Excellent | The formation of chalcone-like structures is enhanced with a more reactive aldehyde component.[8] |
| Grignard Reaction | Organomagnesium Halide (e.g., PhMgBr) | High | Very High | As a strong nucleophile, the Grignard reagent reacts faster with the more electron-deficient carbonyl center.[9] |
| Schiff Base Formation | Primary Amine (e.g., Aniline) | Good | Excellent | The initial nucleophilic addition of the amine to the carbonyl is the key step and is faster for the more electrophilic aldehyde.[7][10] |
Table 2: Oxidation and Reduction Reactions
| Reaction Type | Reagents | Benzaldehyde Reactivity | This compound Reactivity | Rationale |
| Oxidation | Mild Oxidant (e.g., air, Ag₂O) | Readily Oxidized | Readily Oxidized | Both aldehydes are easily oxidized. Benzaldehyde readily oxidizes in air to benzoic acid.[11] Heterocyclic aldehydes are also susceptible to oxidation.[12] |
| Reduction | Hydride Reagent (e.g., NaBH₄) | High | High | Both aldehydes are readily reduced to their corresponding primary alcohols. Under harsher conditions (e.g., LiAlH₄), the pyrimidine ring itself may be susceptible to reduction.[13] |
Experimental Protocols
Detailed methodologies for key comparative experiments are provided below.
Experiment 1: Comparative Wittig Reaction
Objective: To compare the yield of the Wittig olefination reaction between the two aldehydes and a stabilized ylide.
Materials:
-
Benzaldehyde
-
This compound
-
(Carbethoxymethylene)triphenylphosphorane (Ph₃P=CHCO₂Et)
-
Toluene, anhydrous
-
Round-bottomed flasks, reflux condensers, magnetic stirrers
-
Silica gel for column chromatography
-
TLC plates
Procedure:
-
In two separate 50 mL round-bottomed flasks, dissolve benzaldehyde (1.0 mmol) and this compound (1.0 mmol) in 20 mL of anhydrous toluene.
-
To each flask, add (carbethoxymethylene)triphenylphosphorane (1.1 mmol).
-
Heat both reaction mixtures to reflux (approx. 110°C) under an inert atmosphere (e.g., nitrogen).
-
Monitor the progress of both reactions simultaneously using Thin Layer Chromatography (TLC).
-
After completion (or after a fixed time, e.g., 4 hours), cool the mixtures to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexane).
-
Isolate the pure alkene product and calculate the yield for each reaction. The expected outcome is a higher yield for the this compound reaction in a given timeframe.
Caption: A generalized workflow for the comparative Wittig reaction experiment.
Experiment 2: Comparative Oxidation with Silver(I) Oxide
Objective: To visually compare the rate of oxidation of the two aldehydes using a mild oxidizing agent.
Materials:
-
Benzaldehyde
-
This compound
-
Silver nitrate (AgNO₃) solution (5%)
-
Sodium hydroxide (NaOH) solution (10%)
-
Ammonia solution (dilute)
-
Test tubes, water bath
Procedure (Tollens' Test):
-
Prepare Tollens' reagent: To 2 mL of 5% silver nitrate solution in a clean test tube, add one drop of 10% NaOH solution. Add dilute ammonia solution dropwise until the brown precipitate of silver oxide just dissolves.
-
Prepare two test tubes, each containing the freshly prepared Tollens' reagent.
-
To one test tube, add 2-3 drops of benzaldehyde.
-
To the second test tube, add a solution of this compound (equivalent molar amount) in a minimal amount of a suitable solvent (e.g., ethanol).
-
Gently warm both test tubes in a water bath (60°C).
-
Observe the rate of formation of a silver mirror on the inside of the test tubes. Both are expected to give a positive test, but qualitative differences in the rate of mirror formation can be noted.
Conclusion
The electronic properties of the pyrimidine ring system are the primary drivers of the observed reactivity differences between this compound and benzaldehyde. The strong electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring makes its associated carbaldehyde group significantly more electrophilic and, therefore, more reactive towards nucleophiles. This enhanced reactivity is particularly evident in addition and condensation reactions, which are fundamental transformations in synthetic chemistry and drug development. For researchers designing synthetic routes, this compound can be considered a highly reactive building block, often requiring milder conditions or shorter reaction times compared to its benzaldehyde counterpart.
Caption: Logical relationship of electrophilicity to reactivity in various reaction classes.
References
- 1. quora.com [quora.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Wittig Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. youtube.com [youtube.com]
- 10. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. osti.gov [osti.gov]
- 13. researchgate.net [researchgate.net]
Validating Novel Compounds from 2-Methoxypyrimidine-4-carbaldehyde: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxypyrimidine-4-carbaldehyde is a heterocyclic aldehyde with potential as a scaffold for the synthesis of novel compounds in medicinal chemistry. Its pyrimidine core is a common feature in many biologically active molecules, and the reactive aldehyde group allows for a variety of chemical transformations to build more complex structures. This guide aims to provide a comparative analysis of novel compounds derived from this starting material, supported by experimental data for structural validation.
However, a comprehensive review of published scientific literature reveals a significant gap in research specifically detailing the synthesis and comparative analysis of novel compounds derived directly from this compound. While extensive research exists on the synthesis and biological activities of various other pyrimidine derivatives, those originating from this specific aldehyde are not well-documented in publicly available databases.
This guide will, therefore, outline the potential synthetic pathways and validation methods that would be employed for such compounds, based on established chemical principles and reactions of similar heterocyclic aldehydes. This framework can serve as a methodological blueprint for researchers entering this specific area of synthesis.
Potential Synthetic Pathways and Compound Classes
Based on the reactivity of the aldehyde functional group, several classes of novel compounds could be synthesized from this compound. The following sections describe hypothetical synthetic routes and the types of compounds that could be generated.
Schiff Base Derivatives
A common and straightforward reaction for aldehydes is the condensation with primary amines to form Schiff bases (imines). These reactions are typically catalyzed by a small amount of acid.
Experimental Protocol: General Synthesis of Schiff Bases
-
Dissolution: Dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or methanol.
-
Addition of Amine: Add an equimolar amount of the desired primary amine to the solution.
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).
-
Reaction: Stir the mixture at room temperature or under reflux for a period of 2-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If no precipitate forms, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the purified Schiff base would be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
The resulting Schiff bases could be compared against existing antimicrobial or anticancer agents with similar structural motifs.
Knoevenagel Condensation Products
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound, catalyzed by a weak base, to yield an α,β-unsaturated product.
Experimental Protocol: General Knoevenagel Condensation
-
Reactant Mixture: In a round-bottom flask, combine this compound (1.0 equivalent) and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate; 1.0-1.2 equivalents) in a solvent like ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine.
-
Reaction Conditions: Heat the mixture to reflux and monitor by TLC.
-
Work-up and Purification: After the reaction is complete, cool the mixture to allow the product to crystallize. Collect the solid by filtration and recrystallize from a suitable solvent.
-
Structural Validation: Characterize the product by NMR, MS, and IR spectroscopy to confirm the formation of the α,β-unsaturated system.
These condensation products could be evaluated for their potential as Michael acceptors in biological systems or as intermediates for further heterocyclic synthesis.
Data Presentation: A Hypothetical Comparison
While no specific experimental data for novel compounds from this compound is available, the following tables illustrate how such data would be presented for clear comparison.
Table 1: Hypothetical Physical and Spectral Data for Schiff Base Derivatives
| Compound ID | R-Group on Amine | Molecular Formula | Melting Point (°C) | ¹H NMR (δ, ppm, DMSO-d₆) Key Signals | MS (m/z) [M+H]⁺ |
| SB-1 | Phenyl | C₁₂H₁₁N₃O | 150-152 | 8.5 (s, 1H, -CH=N-), 7.2-7.9 (m, 5H, Ar-H) | 214.09 |
| SB-2 | 4-Chlorophenyl | C₁₂H₁₀ClN₃O | 175-177 | 8.6 (s, 1H, -CH=N-), 7.4 (d, 2H, Ar-H), 7.8 (d, 2H, Ar-H) | 248.05 |
| Alternative-A | (Existing Compound) | - | - | - | - |
Table 2: Hypothetical Antimicrobial Activity (MIC, µg/mL)
| Compound ID | E. coli | S. aureus | C. albicans |
| SB-1 | >128 | 64 | 128 |
| SB-2 | 64 | 32 | 64 |
| Alternative-A | 32 | 16 | 32 |
Visualization of Experimental Workflow
The general workflow for the synthesis and validation of a novel compound from this compound can be visualized as follows.
Caption: General workflow for synthesis and validation.
Signaling Pathway Diagram (Hypothetical)
If a synthesized compound were to be investigated as an inhibitor of a specific biological pathway, a diagram would be created to illustrate its proposed mechanism of action. For instance, if a novel pyrimidine derivative was hypothesized to inhibit a kinase pathway involved in cancer, the diagram might look like this:
Caption: Hypothetical inhibition of a kinase pathway.
Conclusion
While there is a lack of specific published data on novel compounds derived from this compound, this guide provides a foundational framework for their synthesis, validation, and comparative analysis. The outlined experimental protocols for common aldehyde reactions, along with templates for data presentation and workflow visualization, can assist researchers in exploring the potential of this starting material for developing new chemical entities. Future research in this area would be valuable to expand the library of pyrimidine-based compounds and to explore their potential applications in drug discovery and development.
Safety Operating Guide
Proper Disposal of 2-Methoxypyrimidine-4-carbaldehyde: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the proper disposal of 2-Methoxypyrimidine-4-carbaldehyde, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Immediate Safety and Handling Precautions:
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation[1]. Therefore, all handling must be conducted within a certified chemical fume hood. Essential personal protective equipment (PPE) includes chemical safety goggles, chemical-resistant gloves, and a lab coat.
Hazard Classification and Incompatibilities
A thorough understanding of the hazards associated with this compound is critical for its safe disposal.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed[1]. |
| Skin Irritation | Causes skin irritation[1]. |
| Eye Irritation | Causes serious eye irritation[1]. |
| Respiratory Irritation | May cause respiratory irritation[1]. |
Known Incompatibilities: Based on safety data sheets for structurally similar compounds, this compound should not be stored or mixed with strong oxidizing agents, strong acids, or strong bases[2].
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as a hazardous waste procedure. This involves a systematic process of collection, labeling, and transfer coordinated with your institution's Environmental Health and Safety (EHS) department.
1. Waste Collection:
-
Designate a specific, compatible, and clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., pipette tips, absorbent paper, gloves).
-
To minimize the risk of breakage, plastic containers are often preferred over glass.
-
The container must be in good condition, free from leaks or cracks, and possess a secure, tight-fitting lid.
-
Crucially, never mix incompatible waste streams. This container should be used exclusively for this compound waste.
2. Labeling:
-
The waste container must be labeled with the words "Hazardous Waste."
-
The label must clearly state the full chemical name: "this compound." Chemical formulas or abbreviations are not acceptable.
-
Include the specific hazard warnings: "Harmful," "Irritant."
-
The name and contact information of the principal investigator or laboratory supervisor must be on the label.
3. Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.
-
This area must be at or near the point of waste generation and under the control of the laboratory personnel.
-
Ensure the use of secondary containment to capture any potential leaks.
-
The storage area should be cool, dry, and well-ventilated, away from incompatible chemicals[2][3].
4. Disposal Request and Pickup:
-
Once the container is full, or if waste generation is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Do not dispose of this chemical down the drain or in regular trash receptacles[4].
5. Empty Container Disposal:
-
An empty container that previously held this compound must be triple-rinsed with a suitable solvent.
-
The rinsate (the solvent used for rinsing) must be collected and disposed of as hazardous waste in the designated container[4].
-
After triple-rinsing and allowing it to air dry, and with all labels defaced or removed, the container may be disposed of as regular trash, in accordance with your institution's policies.
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
This comprehensive guide, when followed diligently, will ensure the safe handling and disposal of this compound, fostering a secure and environmentally responsible research environment. Always consult your institution's specific EHS protocols, as they may have additional requirements.
References
Personal protective equipment for handling 2-Methoxypyrimidine-4-carbaldehyde
Essential Safety and Handling Guide for 2-Methoxypyrimidine-4-carbaldehyde
This guide provides crucial safety and logistical information for the handling and disposal of this compound. The following procedures are based on the known hazards of structurally similar aromatic aldehydes and pyrimidine derivatives and are intended for use by trained researchers and laboratory professionals.
Hazard Assessment and Personal Protective Equipment
Table 1: Personal Protective Equipment (PPE) Requirements
| Activity | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Receiving and Storage | Safety glasses with side shields | Nitrile gloves | Laboratory coat | Not generally required |
| Weighing and Aliquoting | Chemical splash goggles | Nitrile gloves | Fully buttoned laboratory coat | Required if not in a certified chemical fume hood (N95 or higher) |
| Solution Preparation and Handling | Chemical splash goggles | Nitrile gloves | Laboratory coat | Work must be conducted in a certified chemical fume hood |
| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over a laboratory coat | Air-purifying respirator with organic vapor cartridges |
| Waste Disposal | Chemical splash goggles | Nitrile gloves | Laboratory coat | Not generally required if handling sealed waste containers |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is critical to ensure the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a certified chemical fume hood is operational and accessible.
-
Verify that an eyewash station and safety shower are unobstructed and within a 10-second travel distance.[1][4]
-
Prepare all necessary equipment (e.g., glassware, spatulas, stir bars) and reagents within the fume hood.
-
Designate a specific area within the fume hood for handling the compound to minimize contamination.
2. Weighing and Transfer:
-
Perform all weighing and transfers of the solid compound within the fume hood to prevent inhalation of any airborne powder.
-
Use anti-static measures if the powder is fine and prone to dispersal.
-
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
-
Use a clean, dedicated spatula for transfer.
-
Close the primary container tightly immediately after use.
3. Solution Preparation:
-
Slowly add the weighed this compound to the solvent in a flask.
-
Ensure the flask is appropriately sized to avoid splashes.
-
If necessary, use a magnetic stirrer or gentle swirling to aid dissolution. Avoid vigorous shaking that could create aerosols.
-
Keep the container covered as much as possible during the dissolution process.
4. Reaction and Experimental Use:
-
All manipulations, including reactions, heating, and extractions, must be carried out within the fume hood.
-
Maintain the sash of the fume hood at the lowest practical height.
-
Continuously monitor the experiment for any unexpected changes.
5. Post-Handling and Decontamination:
-
Decontaminate all surfaces and equipment that have come into contact with the compound using an appropriate solvent (e.g., ethanol or isopropanol), followed by a soap and water wash.
-
Wipe down the interior of the fume hood after completion of work.
-
Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by lab coat, and then eye protection.
-
Wash hands thoroughly with soap and water after removing PPE.[1]
Disposal Plan
All materials contaminated with this compound must be treated as hazardous chemical waste.
1. Waste Segregation:
-
Solid Waste: Collect any unused compound, contaminated weighing paper, and disposable lab supplies (e.g., gloves, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Contaminated needles, syringes, or broken glassware must be disposed of in a designated sharps container for hazardous chemical waste.
2. Labeling and Storage:
-
All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., Irritant).
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
3. Final Disposal:
-
Arrange for the collection and disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) department, following all local, state, and federal regulations.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[1][5] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill: Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Absorb liquid spills with an inert material (e.g., vermiculite, sand) and collect all contaminated materials into a sealed hazardous waste container. For solid spills, carefully sweep or vacuum (with HEPA filter) and place in a sealed container.[1]
Experimental Workflow Diagram
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
